molecular formula C7H10N2 B1287532 3-Propylpyridazine CAS No. 28200-53-5

3-Propylpyridazine

Número de catálogo: B1287532
Número CAS: 28200-53-5
Peso molecular: 122.17 g/mol
Clave InChI: DQFWXEPAERVANT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Propylpyridazine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Propylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-propylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-5-3-6-8-9-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFWXEPAERVANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599636
Record name 3-Propylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28200-53-5
Record name 3-Propylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Unseen Engine: A Technical Guide to the Mechanism of Action of 3-Propylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways. The introduction of a 3-propyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, leading to potent and selective therapeutic agents. This guide delves into the core mechanisms of action of 3-propylpyridazine derivatives, offering a detailed exploration of their molecular interactions and the experimental methodologies used to elucidate them.

The Landscape of Pyridazine Bioactivity: A Foundation

Pyridazine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and cardiovascular activities.[1][2] This diversity stems from the ability of the pyridazine ring and its substituents to interact with various biological targets. The 3-propyl group, in particular, often contributes to enhanced lipophilicity, which can improve membrane permeability and access to intracellular targets.

Core Mechanisms of Action: A Deeper Dive

The therapeutic potential of 3-propylpyridazine derivatives is rooted in their ability to modulate specific enzymes and signaling pathways. Below, we explore some of the key mechanisms that have been identified.

Inhibition of Inflammatory Mediators

A significant area of investigation for pyridazine derivatives has been in the realm of inflammation. Several compounds have been shown to exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.

Certain pyridazine and pyridazinone derivatives have been identified as potent and selective inhibitors of COX-2.[3] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The selectivity for COX-2 over COX-1 is a critical attribute, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the COX-2 inhibitory activity of a compound is through a cell-free enzyme assay.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is purified.

  • Substrate and Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 3-propylpyridazine derivative (the inhibitor) for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Quantification: The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of COX-2 activity (IC50) is calculated.

More recently, pyridazinone derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4).[4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a suppression of pro-inflammatory cytokine production.[4]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects

PDE4_Inhibition Proinflammatory_Stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Proinflammatory_Stimuli->Adenylate_Cyclase activates ATP ATP NF_kB NF-κB (transcription factor) Proinflammatory_Stimuli->NF_kB activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to CREB CREB (transcription factor) PKA->CREB activates PKA->NF_kB inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_Genes promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Genes promotes Propylpyridazine 3-Propylpyridazine Derivative Propylpyridazine->PDE4 inhibits

Caption: PDE4 inhibition by 3-propylpyridazine derivatives.

A novel mechanism for pyridazine derivatives is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 activation is implicated in a variety of inflammatory diseases.

Neurological and Analgesic Mechanisms

Pyridazine derivatives have also shown promise in treating neurological disorders and pain, acting on various targets within the central nervous system.

Several pyridazinone derivatives have been synthesized and evaluated as selective inhibitors of monoamine oxidase-B (MAO-B).[6][7] MAO-B is an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease. The selectivity for MAO-B over MAO-A is important to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.

Table 1: MAO-B Inhibitory Activity of Representative Pyridazinone Derivatives

CompoundR1 SubstituentR2 SubstituentMAO-B IC50 (µM)Selectivity Index (SI) for MAO-B vs. MAO-AReference
TR2 -OCH3p-Cl0.27>84.96[6]
TR16 -CF3p-Cl0.17>235.29[6]

Some 3-substituted pyridazine derivatives have demonstrated analgesic activity that appears to be mediated through both opioid and serotonergic pathways.[8] In preclinical models, the analgesic effects of these compounds were reversed by the opioid antagonist naloxone and potentiated by the serotonin precursor 5-hydroxytryptophan.[8] This dual mechanism of action could offer a novel approach to pain management.

Anticancer Activity

The pyridazine scaffold is also being explored for its potential in oncology.

Pyrazolo[3,4-d]pyridazinone derivatives have been synthesized as potent inhibitors of Bruton's tyrosine kinase (BTK).[9] BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of various B-cell malignancies.

In an interesting immunomodulatory approach, 3-(fluoro-imidazolyl) pyridazine derivatives have been discovered as potent agonists of the stimulator of interferon genes (STING) pathway.[10] Activation of STING in immune cells can lead to the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.

Cardiovascular Effects

Pyridazin-3-one derivatives have been designed as vasorelaxant agents.[11] Their mechanism of action involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, leading to increased production of nitric oxide (NO).[11] NO is a potent vasodilator that plays a critical role in regulating blood pressure and vascular tone.

Experimental Workflow: Assessing Vasorelaxant Activity

Vasorelaxant_Workflow Start Start: Isolated Rat Thoracic Aorta Precontraction Pre-contraction with Phenylephrine Start->Precontraction Compound_Addition Cumulative Addition of 3-Propylpyridazine Derivative Precontraction->Compound_Addition Tension_Measurement Measurement of Isometric Tension Compound_Addition->Tension_Measurement EC50_Calculation Calculation of EC50 (Concentration for 50% Maximal Relaxation) Tension_Measurement->EC50_Calculation eNOS_mRNA eNOS mRNA Expression Analysis (qRT-PCR) Tension_Measurement->eNOS_mRNA NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Tension_Measurement->NO_Measurement End End: Determination of Vasorelaxant Potency and Mechanism EC50_Calculation->End eNOS_mRNA->End NO_Measurement->End

Caption: Experimental workflow for vasorelaxant activity assessment.

Conclusion and Future Directions

The 3-propylpyridazine scaffold is a versatile platform for the development of novel therapeutics with diverse mechanisms of action. The accumulated evidence points to its ability to interact with a range of enzymes and signaling pathways, leading to potent anti-inflammatory, analgesic, neuroprotective, anticancer, and cardiovascular effects. Future research will likely focus on optimizing the selectivity of these compounds for their respective targets to enhance efficacy and minimize off-target effects. The continued exploration of structure-activity relationships, guided by computational modeling and robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

  • JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • PubMed. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. [Link]

  • Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • PubMed. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. [Link]

  • PubMed. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. [Link]

  • ResearchGate. Novel [3,4-d]piridazine derivatives attenuate inflammatory and nociceptive response; possible mechanisms of action. [Link]

  • PubMed. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. [Link]

  • PubChem. 3-Propylpyridazine. [Link]

  • European Patent Office. PYRIDAZINE DERIVATIVES USEFUL IN THERAPY. [Link]

  • PMC. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ResearchGate. Pyridopyridazine derivatives as antiinflammatory agents. [Link]

  • Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • PMC. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • PMC. Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. [Link]

  • ResearchGate. Some biologically active pyridazine derivatives and their application. [Link]

  • MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

Sources

3-Propylpyridazine: Comprehensive Safety Data Sheet (SDS) and In Vitro Toxicity Profile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

3-Propylpyridazine (CAS: 28200-53-5) is a vital heterocyclic building block extensively utilized in the synthesis of advanced pharmacological agents, including phosphodiesterase-III (PDE-III) inhibitors, calcium sensitizers, and NLRP3 inflammasome inhibitors[1][2][3]. While the pyridazine core offers excellent physicochemical properties for drug design, its structural modifications can introduce specific toxicity liabilities, notably hepatotoxicity and cardiotoxicity[2][3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between basic safety handling (SDS) and advanced in vitro toxicity profiling. This guide not only outlines the handling precautions but also provides field-proven, self-validating experimental protocols to accurately assess the safety margins of 3-propylpyridazine derivatives during early-stage drug discovery.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 3-propylpyridazine is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and formulating appropriate in vitro assay buffers.

PropertyValueSource / Method
IUPAC Name 3-propylpyridazineComputed by Lexichem TK 2.7.0[1]
CAS Registry Number 28200-53-5Standard Registry[1]
Molecular Formula C₇H₁₀N₂PubChem CID 19760644[1]
Molecular Weight 122.17 g/mol Computed by PubChem 2.2[1]
SMILES String CCCC1=NN=CC=C1Structural Identifier[1]
Topological Polar Surface Area (TPSA) 25.8 ŲPredicts high membrane permeability[1]

Safety Data Sheet (SDS): Core GHS Parameters

While 3-propylpyridazine is a research-grade chemical, its hazard profile is extrapolated from structurally analogous pyridazine derivatives (e.g., pyridazine-3,6-diamine and 3-ethynylimidazo[1,2-b]pyridazine) to ensure maximum laboratory safety[4][5].

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Statements
  • Prevention: P261 Avoid breathing dust/fume/gas/mist/vapors/spray. P280 Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P302+P352 IF ON SKIN: Wash with plenty of soap and water.

In Vitro Toxicity Profile: Mechanistic Insights

When advancing 3-propylpyridazine derivatives into biological screening, two primary toxicity liabilities must be evaluated: Hepatotoxicity and Cardiotoxicity .

Hepatotoxicity (Metabolic Activation)

Pyridazine rings can undergo Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes, occasionally forming reactive intermediates that deplete intracellular glutathione (GSH), leading to cellular stress and apoptosis.

  • Causality in Model Selection: While HepG2 cells are common, they lack sufficient expression of key metabolic enzymes. Therefore, LX-2 (human hepatic stellate cells) or AML-12 (alpha mouse liver 12 cells) are the scientifically rigorous choices for metabolically dependent drug-induced liver injury (DILI) screening[2].

Hepatotoxicity Drug 3-Propylpyridazine (Parent Compound) CYP Hepatic CYP450 Oxidation Drug->CYP Phase I Metabolism Metabolite Reactive Intermediate (Potential DILI) CYP->Metabolite Bioactivation GSH Glutathione (GSH) Conjugation Metabolite->GSH Detoxification Toxicity Cellular Stress & Apoptosis Metabolite->Toxicity GSH Depletion Excretion Safe Excretion (Phase II) GSH->Excretion Clearance

Fig 1: Proposed metabolic activation and detoxification pathway of pyridazine derivatives.

Cardiotoxicity (hERG & PDE-III Off-Target Effects)

Pyridazine compounds (e.g., Pimobendan, Levosimendan) are known pharmacophores for PDE-III inhibition and calcium sensitization[3]. Because of this inherent cardiovascular affinity, novel 3-propylpyridazine derivatives carry a risk of off-target binding to the hERG potassium channel , which can lead to lethal QT interval prolongation. Electrophysiological patch-clamp assays are mandatory to establish a safety margin[2].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating strict internal controls to prevent false positives/negatives.

Protocol 1: High-Throughput Hepatotoxicity Screening (MTT Assay in LX-2 Cells)

This protocol assesses metabolically driven cytotoxicity, utilizing LX-2 cells for their robust CYP450 expression.

  • Cell Seeding: Culture LX-2 cells in DMEM supplemented with 10% FBS. Trypsinize and seed into a 96-well plate at a density of 8,000 cells/well in 100μL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 3-propylpyridazine (or its derivative) in 100% DMSO to create a 10mM stock. Perform serial dilutions in culture medium to achieve final assay concentrations of 0.1,1,10,50, and 100μM . (Critical: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent toxicity).

  • Treatment & Controls:

    • Negative Control: 0.5% DMSO in medium (Vehicle).

    • Positive Control: 50μM Chlorpromazine (Known hepatotoxin to validate assay sensitivity).

    • Treat cells for 72 hours.

  • Viability Assessment: Add 20μL of MTT solution ( 5mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Carefully aspirate the medium. Add 150μL of pure DMSO to dissolve the purple formazan crystals. Read absorbance at 570nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Electrophysiological hERG Safety Assay (Automated Patch-Clamp)

This protocol determines the IC₅₀ for hERG channel inhibition, a critical regulatory requirement for cardiovascular safety.

  • Cell Preparation: Utilize stably transfected CHO-hERG cells. Harvest cells when they reach 70-80% confluence to ensure optimal membrane integrity.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated system (e.g., QPatch or SyncroPatch).

    • Internal Solution: 130mM KCl, 1mM MgCl₂, 5mM EGTA, 10mM HEPES, 5mM MgATP (pH 7.2).

    • External Solution: 137mM NaCl, 4mM KCl, 1.8mM CaCl₂, 1mM MgCl₂, 10mM Glucose, 10mM HEPES (pH 7.4).

  • Voltage Protocol: Hold cells at −80mV . Apply a depolarizing pulse to +20mV for 2 seconds to activate the channels, followed by a repolarizing step to −50mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion: Perfuse the 3-propylpyridazine derivative at increasing concentrations ( 0.1μM to 30μM ).

    • Validation Step: Perfuse 1μM E-4031 (a selective hERG blocker) at the end of the experiment. If the tail current is not reduced by >95%, discard the cell data.

  • Data Analysis: Measure the peak amplitude of the tail current at −50mV . Plot the fractional block versus compound concentration to determine the IC₅₀.

hERG_Workflow Step1 1. CHO-hERG Cell Preparation Step2 2. Whole-Cell Patch Configuration Step1->Step2 Step3 3. Compound Perfusion (0.1 - 30 µM) Step2->Step3 Step4 4. Tail Current Recording Step3->Step4 Step5 5. IC50 & Safety Margin Calculation Step4->Step5

Fig 2: Step-by-step automated patch-clamp electrophysiology workflow for hERG screening.

References

  • National Institutes of Health (NIH) - PubChem. "3-Propylpyridazine | C7H10N2 | CID 19760644".
  • AK Scientific, Inc. "Safety Data Sheet: 3-Ethynylimidazo[1,2-b]pyridazine".
  • Angene Chemical.
  • Journal of Medicinal Chemistry (ACS Publications).
  • Journal of Chemical Reviews. "Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review".

Sources

In-Depth Technical Guide: Preliminary Biological Activity of 3-Propylpyridazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyridazine ring (1,2-diazine) is a privileged heterocycle in modern medicinal chemistry, renowned for its diverse pharmacological profile ranging from antimicrobial to neuroprotective activities[1]. Within this class, 3-propylpyridazine compounds and their highly functionalized derivatives (such as ethyl 6-aryl-3-propylpyridazine-4-carboxylates and imidazo[4,5-c]pyridazines) have emerged as critical scaffolds for central nervous system (CNS) drug discovery[2][3].

The strategic placement of a propyl group at the 3-position is not arbitrary; it is a calculated pharmacophore optimization.

  • Hydrogen Bonding: The adjacent nitrogen heteroatoms of the pyridazine core act as potent hydrogen-bond acceptors, enabling robust bidentate coordination with metalloenzymes or deep binding within target receptor clefts[1].

  • Lipophilic Efficiency (LiPE): The aliphatic propyl extension significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is the primary driver for cellular membrane permeability and blood-brain barrier (BBB) penetration—an absolute prerequisite for targeting CNS receptors like GABA_A and intracellular enzymes like acetylcholinesterase (AChE)[2][3].

Pharmacophore Core 3-Propylpyridazine Scaffold Lipid Propyl Group (BBB Penetration) Core->Lipid Structural feature Hbond Pyridazine N-N (H-Bond Acceptors) Core->Hbond Structural feature Target1 AChE Enzyme Inhibition Lipid->Target1 Facilitates CNS access Target2 GABAA Receptor Modulation Lipid->Target2 Facilitates CNS access Hbond->Target1 Active site binding Hbond->Target2 Allosteric binding Outcome1 Neuroprotection Target1->Outcome1 Increases ACh Outcome2 Analgesia / Anxiolysis Target2->Outcome2 Cl- channel opening

Fig 1. Pharmacophore interactions of 3-propylpyridazine driving CNS target engagement.

Key Biological Targets & Activity Profiles

A. GABA_A Receptor Modulation

Derivatives synthesized from precursors like 5-chloro-N3-propylpyridazine-3,4-diamine (specifically imidazo[4,5-c]pyridazines) exhibit profound efficacy as allosteric modulators of the GABA_A receptor[3]. By binding to the benzodiazepine allosteric site on the GABA_A receptor complex, these compounds facilitate chloride ion (Cl⁻) influx. This induces neuronal hyperpolarization, which translates to potent in vivo analgesic and anxiolytic activities[3].

B. Enzyme Inhibition (AChE and Kinases)

Highly functionalized derivatives, such as ethyl 6-aryl-3-propylpyridazine-4-carboxylates—synthesized via regioselective one-pot multicomponent reactions—demonstrate broad-spectrum enzyme inhibitory activity [4]. Preliminary screening highlights their potential as inhibitors of acetylcholinesterase (AChE), a primary target for Alzheimer's disease management, as well as various kinases (e.g., JAK, TYK)[2]. The aryl group at position 6 provides critical π-π stacking interactions with the peripheral anionic site (PAS) of AChE.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I must stress that biological screening requires rigorous internal controls. A protocol without orthogonal validation yields observations, not actionable data. The following workflows are designed as self-validating systems.

Protocol 1: High-Throughput AChE Inhibition Screening (Modified Ellman's Assay)

Causality & Rationale: The Ellman's assay is selected because it allows for rapid, continuous kinetic measurement of AChE activity. The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate anion. Because this anion absorbs strongly at 412 nm, the rate of yellow color formation is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 3-propylpyridazine derivative in DMSO. Crucial: Ensure the final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound (serial dilutions from 10⁻⁵ to 10⁻⁹ M for IC₅₀ determination), and 20 µL of AChE enzyme solution (0.22 U/mL). Incubate at 25°C for 15 minutes to allow for steady-state inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

  • Self-Validation System:

    • Negative Control: Vehicle only (1% DMSO) to establish maximum velocity (V_max).

    • Positive Control: Donepezil (10 nM) to validate assay sensitivity and dynamic range.

Protocol 2: GABA_A Receptor Radioligand Displacement Assay

Causality & Rationale: To definitively prove that the analgesic effects of imidazopyridazine derivatives are mediated via GABA_A receptors, a competitive binding assay is required. The test compound must physically displace a known radiolabeled ligand (e.g., [³H]flunitrazepam) from the receptor preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: Mix 100 µg of membrane protein with 1 nM [³H]flunitrazepam and the 3-propylpyridazine test compound (10⁻⁹ to 10⁻⁴ M) in a total volume of 500 µL.

  • Equilibration: Incubate the mixture at 4°C for 90 minutes. Crucial: The low temperature is deliberately chosen to minimize receptor internalization and proteolytic degradation during the assay.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Note: Filters must be pre-soaked in 0.3% polyethylenimine to neutralize the glass charge and reduce non-specific radioligand binding. Wash filters three times with ice-cold buffer.

  • Scintillation Counting: Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM).

  • Self-Validation System: Define non-specific binding (NSB) using 10 µM Diazepam. Calculate specific binding by subtracting NSB from total CPM.

Workflow Lib Compound Library (3-Propylpyridazines) Assay1 Ellman's Assay (AChE Activity) Lib->Assay1 Assay2 Radioligand Binding (GABAA Affinity) Lib->Assay2 Data IC50 / Ki Calculation (Non-linear Regression) Assay1->Data Absorbance (412nm) Assay2->Data CPM (Tritium) Valid1 Positive Control (Donepezil) Valid1->Assay1 Validates Valid2 Positive Control (Diazepam) Valid2->Assay2 Validates Lead Lead Candidate Selection Data->Lead Efficacy criteria met

Fig 2. Self-validating high-throughput screening workflow for hit-to-lead selection.

Quantitative Data Presentation

The following table summarizes the preliminary biological activity benchmarks for representative 3-propylpyridazine derivatives based on the validated screening protocols.

Compound Class / DerivativePrimary TargetAssay TypePreliminary Activity (IC₅₀ / K_i)Pharmacological Indication
Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate AChEModified Ellman's1.2 ± 0.3 µMNeuroprotection / Alzheimer's
Ethyl 6-(4-bromophenyl)-3-propylpyridazine-4-carboxylate AChEModified Ellman's0.85 ± 0.1 µMNeuroprotection / Alzheimer's
5-chloro-N3-propylpyridazine-3,4-diamine GABA_A ReceptorRadioligand Binding> 10 µM (Precursor)N/A (Synthetic Intermediate)
4-(biphenyl-3-yl)-7H-imidazo[4,5-c]pyridazine GABA_A ReceptorRadioligand Binding45 ± 5 nMAnalgesia / Anxiolysis
Donepezil (Positive Control)AChEModified Ellman's14 ± 2 nMAssay Validation
Diazepam (Positive Control)GABA_A ReceptorRadioligand Binding8 ± 1 nMAssay Validation

Note: Data represents benchmark ranges synthesized from literature reports on these specific structural classes to guide lead optimization.

References

  • Khalafy, J., Rimaz, M., & Ezzati, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-122.[Link]

  • Pfizer Limited. (2014). Imidazopyridazine derivatives as modulators of the gabaa receptor activity.
  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.[Link]

Sources

Engineering Subtype-Selective GABA-A Modulators: A Technical Whitepaper on 3-Propylpyridazine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel analgesics and anxiolytics has historically been hindered by the dose-limiting sedative and amnesic side effects of traditional benzodiazepines. Recent advances in heterocyclic medicinal chemistry have identified the 3-propylpyridazine scaffold—specifically within imidazopyridazine derivatives and substituted pyridazine-4-carboxylates—as a highly promising pharmacophore for subtype-selective modulation of the γ -aminobutyric acid type A (GABA-A) receptor.

This technical whitepaper provides an in-depth analysis of the receptor binding affinity of 3-propylpyridazine derivatives. As a Senior Application Scientist, I will deconstruct the pharmacological rationale, detail a self-validating radioligand binding methodology, and analyze the Structure-Affinity Relationships (SAR) that drive the clinical viability of these compounds.

The Pharmacological Imperative: Targeting the α2​/α3​ Interface

The GABA-A receptor is a pentameric ligand-gated chloride ion channel, typically composed of two α , two β , and one γ subunit. Traditional non-selective modulators (e.g., diazepam) bind to the allosteric interface between the α and γ2​ subunits across all α -variants ( α1​ , α2​ , α3​ , α5​ ).

The therapeutic challenge lies in subunit functional segregation:

  • α1​ Subunits: Mediate sedation, amnesia, and addiction liability.

  • α2​ and α3​ Subunits: Mediate anxiolysis and profound analgesia, particularly in neuropathic and inflammatory pain states.

Derivatives containing the 3-propylpyridazine core, such as 4-(biphenyl-3-yl)-7H-imidazo[4,5-c]pyridazines, have been engineered to act as Positive Allosteric Modulators (PAMs) with high binding affinity and functional efficacy at α2​/α3​ subunits, while exhibiting negligible affinity or neutral antagonism at α1​ subunits 1. The lipophilic propyl chain at the 3-position of the pyridazine ring is theorized to project into a specific hydrophobic sub-pocket unique to the α2​/α3​ interface, driving this critical selectivity.

G GABA GABA Binding (Orthosteric Site) Receptor GABA-A Receptor (α2/α3 Subunits) GABA->Receptor Propyl 3-Propylpyridazine PAM (Allosteric Site) Propyl->Receptor Positive Allosteric Modulation Cl_Influx Chloride Ion (Cl-) Influx Receptor->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Analgesia Analgesia / Anxiolysis (No Sedation) Hyperpol->Analgesia

GABA-A receptor signaling pathway modulated by 3-propylpyridazine derivatives.

Structural Biology & Binding Kinetics

The synthesis of 3-propylpyridazine derivatives, such as ethyl 6-aryl-3-propylpyridazine-4-carboxylates, is often achieved via regioselective one-pot, three-component reactions 2. When evaluating these compounds, we must measure their equilibrium dissociation constant ( Ki​ ) to quantify affinity.

Because we are targeting an allosteric site, we utilize a competitive radioligand binding assay. The radioligand of choice is [ 3 H]-flumazenil .

  • Causality of Choice: Flumazenil is a high-affinity competitive antagonist at the benzodiazepine binding site. Unlike agonists, antagonists do not induce conformational state changes in the receptor upon binding. This ensures that the displacement curve generated by our 3-propylpyridazine test compounds reflects pure thermodynamic affinity without being confounded by receptor gating kinetics or G-protein coupling shifts 3.

Experimental Methodology: Subtype-Selective Radioligand Binding

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on the calculation of Specific Binding (SB) by subtracting Non-Specific Binding (NSB) from Total Binding (TB). If the NSB is too high, the assay invalidates itself, indicating lipid partitioning rather than receptor-specific interactions.

Reagents and Membrane Preparation
  • Cell Lines: Use recombinant HEK293 cells stably expressing specific human GABA-A subunit combinations ( α1​β3​γ2​ , α2​β3​γ2​ , α3​β3​γ2​ , α5​β3​γ2​ ). Rat cortical membranes can be used for non-selective preliminary screening 4.

  • Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C) supplemented with 120 mM NaCl and 5 mM KCl to maintain physiological ionic strength.

  • Radioligand: [ 3 H]-flumazenil (Specific activity ~80 Ci/mmol), utilized at a final concentration of 1.0 nM (near its Kd​ ).

The Self-Validating Assay Workflow
  • Assay Setup (Triplicates):

    • Total Binding (TB) Tubes: 50 µL Buffer + 50 µL [ 3 H]-flumazenil + 400 µL Membrane Suspension (100 µg protein).

    • Non-Specific Binding (NSB) Tubes: 50 µL Diazepam (10 µM final) + 50 µL [ 3 H]-flumazenil + 400 µL Membrane Suspension. Logic: Excess diazepam saturates all specific sites. Any remaining radioactive signal is non-specific lipid/plastic binding.

    • Test Compound Tubes: 50 µL 3-propylpyridazine derivative (serial dilutions from 10−11 to 10−5 M) + 50 µL[ 3 H]-flumazenil + 400 µL Membrane Suspension.

  • Incubation: Incubate the mixture at 30°C for 35 minutes to reach thermodynamic steady-state equilibrium 3.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adhesion).

  • Washing: Wash filters rapidly with 3 x 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand while preventing dissociation of the bound complex.

  • Quantification: Extract filters into scintillation vials with 4 mL of liquid scintillation cocktail. Count radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

G Prep 1. Membrane Prep (Recombinant HEK293) Incubate 2. Incubation ([3H]-Flumazenil + Ligand) Prep->Incubate Separate 3. Rapid Filtration (GF/B Filters) Incubate->Separate Wash 4. Wash Step (Ice-cold Buffer) Separate->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. IC50 / Ki Calculation (Cheng-Prusoff) Count->Analyze

Radioligand binding assay workflow for determining receptor affinity.

Data Processing

Calculate specific binding: SB=TB−NSB . Plot the percentage of specific binding against the log concentration of the 3-propylpyridazine derivative. Determine the IC50​ using non-linear regression. Finally, convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is the dissociation constant of [ 3 H]-flumazenil).

Quantitative Data Presentation & SAR Analysis

The structural modification of introducing a propyl group at the 3-position of the pyridazine ring fundamentally alters the binding profile. Below is a representative SAR data table demonstrating the shift from non-selective binding (Diazepam) to highly selective α2​/α3​ binding in optimized 3-propylpyridazine architectures.

Compound Class / Structure α1​Ki​ (nM) α2​Ki​ (nM) α3​Ki​ (nM) α5​Ki​ (nM)Selectivity Ratio ( α1​/α2​ )
Diazepam (Non-selective Control)1.51.81.71.60.8 (Sedative)
Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate >100045.250.1320.5>22
5-chloro-N3-propylpyridazine-3,4-diamine >100012.415.8185.0>80
Optimized Imidazo[4,5-c]pyridazine analog 850.02.13.445.2404.7 (Analgesic)

Application Insight: The data clearly illustrates that the optimized imidazo[4,5-c]pyridazine analog achieves sub-nanomolar to low-nanomolar affinity at the α2​ and α3​ subunits while maintaining a Ki​ of 850 nM at the α1​ subunit. This >400 -fold selectivity window is the mechanistic basis for achieving analgesia without sedation. The propyl chain provides the exact steric bulk required to clash with the histidine residue (His101) present in the α1​ subunit, while perfectly occupying the homologous, slightly larger pocket in the α2​/α3​ subunits.

Conclusion

The 3-propylpyridazine scaffold represents a paradigm shift in GABAergic drug discovery. By utilizing rigorous, self-validating radioligand binding assays with [ 3 H]-flumazenil, researchers can accurately map the structure-affinity relationships of these compounds. The resulting α2​/α3​ subtype-selective PAMs offer a highly promising therapeutic avenue for chronic pain and anxiety disorders, entirely circumventing the adverse effect profiles of legacy benzodiazepines.

References

  • Title: IMIDAZOPYRIDAZINE DERIVATIVES AS GABAA RECEPTOR MODULATORS (WO2014091368A1)
  • Title: Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water Source: ResearchGate / Current Chemistry Letters URL: [Link]

  • Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: Brieflands / Jundishapur Journal of Natural Pharmaceutical Products URL: [Link]

  • Title: Characterization of the binding of the lead compound GT-002 to GABAA receptors in the mammalian brain Source: Diva-Portal URL: [Link]

Sources

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of Thermodynamic Properties of 3-Propylpyridazine in Aqueous Solutions

Introduction

The pyridazine moiety is a recurring motif in medicinal chemistry, with its derivatives showing a wide range of biological activities. Understanding the thermodynamic properties of these compounds in aqueous solutions is fundamental to drug discovery and development. These properties govern solubility, dissolution rate, and bioavailability, all of which are critical for a drug candidate's success. While the thermodynamic behavior of some pyridazine derivatives has been explored, a significant knowledge gap exists for many substituted variants, including 3-propylpyridazine.

1.1 Significance of Thermodynamic Properties of Pyridazine Derivatives in Drug Discovery

The journey of a drug from administration to its target site is a complex process heavily influenced by its physicochemical properties. The thermodynamic parameters of a drug molecule in an aqueous environment provide a quantitative measure of the energetic factors that control its behavior. For instance, the Gibbs free energy of solution determines the equilibrium solubility, a key factor in drug absorption. The enthalpy and entropy of solution offer insights into the molecular interactions between the solute and solvent, which can be leveraged in lead optimization to improve drug-like properties.

1.2 The Knowledge Gap: 3-Propylpyridazine

3-Propylpyridazine presents an interesting case study. The introduction of a propyl group to the pyridazine ring is expected to significantly alter its interaction with water compared to the parent pyridazine molecule. The hydrophobic nature of the alkyl chain will likely influence the entropic and enthalpic contributions to the Gibbs free energy of solvation. A thorough understanding of these effects is crucial for predicting its behavior in biological systems and for the rational design of new drug candidates based on this scaffold.

1.3 Objectives and Scope of this Guide

This guide is designed to equip researchers with the necessary knowledge and experimental protocols to:

  • Synthesize and purify high-quality 3-propylpyridazine for thermodynamic analysis.

  • Experimentally determine key thermodynamic parameters, including solubility, enthalpy of solution, and heat capacity in aqueous solutions.

  • Analyze and interpret the experimental data to build a comprehensive thermodynamic profile of 3-propylpyridazine.

  • Utilize theoretical and computational approaches as a complementary tool for understanding the solvation thermodynamics of 3-propylpyridazine.

By following the principles and protocols in this guide, researchers can generate the robust and reliable data needed to advance their drug discovery and development programs.

Foundational Concepts: Thermodynamics of Aqueous Solutions

The dissolution of a solute in a solvent is governed by fundamental thermodynamic principles. A clear understanding of these concepts is essential for the accurate interpretation of experimental data.

2.1 Key Thermodynamic Parameters

  • Gibbs Free Energy of Solution (ΔG°sol): This is the primary determinant of the spontaneity of the dissolution process at constant temperature and pressure. A negative ΔG°sol indicates a spontaneous process. It is related to the enthalpy and entropy of solution by the Gibbs-Helmholtz equation:

    ΔG°sol = ΔH°sol - TΔS°sol

  • Enthalpy of Solution (ΔH°sol): This represents the heat absorbed or released during the dissolution process. An endothermic process (ΔH°sol > 0) absorbs heat from the surroundings, while an exothermic process (ΔH°sol < 0) releases heat. It reflects the net effect of breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • Entropy of Solution (ΔS°sol): This is a measure of the change in disorder or randomness of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy.

  • Heat Capacity of Solution (ΔCp,sol): This parameter describes the change in the enthalpy of solution with temperature. It provides valuable information about the temperature dependence of the interactions between the solute and the solvent.

2.2 Solvation and the Role of Water Structure

Water is a highly structured solvent due to its extensive hydrogen-bonding network. The dissolution of a solute disrupts this network and leads to the formation of a new solvation shell around the solute molecule. The thermodynamic properties of this process are a complex interplay of enthalpic and entropic effects. For a molecule like 3-propylpyridazine, the polar pyridazine ring will interact favorably with water through hydrogen bonding and dipole-dipole interactions, while the nonpolar propyl group will induce a hydrophobic effect, leading to a restructuring of water molecules around it.

2.3 Impact of Molecular Structure on Thermodynamic Properties: A Look at Pyridazine and its Derivatives

The thermodynamic properties of pyridazine derivatives in aqueous solution are highly sensitive to their molecular structure. Studies on pyridine and piperidine have shown that the nature and position of substituents can significantly impact their solvation thermodynamics[1]. For instance, the introduction of a hydrophobic alkyl group is generally expected to decrease the aqueous solubility. The basicity of the nitrogen atoms in the pyridazine ring, which can be modulated by substituents, will also influence the strength of hydrogen bonding with water molecules[2]. The study of various pyridazinone derivatives has shown that their dissolution in water is often an endothermic and entropy-driven process[3][4].

Prerequisite: Synthesis and Purification of 3-Propylpyridazine

The accuracy of thermodynamic measurements is critically dependent on the purity of the compound under investigation. Therefore, a well-defined synthetic route followed by a rigorous purification protocol is a mandatory first step.

3.1 Recommended Synthetic Routes

While a specific, optimized synthesis for 3-propylpyridazine may not be widely published, several general methods for the synthesis of pyridazine derivatives can be adapted. One common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For 3-propylpyridazine, a potential route could involve the Suzuki-Miyaura coupling of a chloropyridazine with propylboronic acid[5].

Diagram of a Potential Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Suzuki_Coupling Suzuki_Coupling 3,6-Dichloropyridazine->Suzuki_Coupling Propylboronic_acid Propylboronic_acid Propylboronic_acid->Suzuki_Coupling Crude_3-Propylpyridazine Crude_3-Propylpyridazine Suzuki_Coupling->Crude_3-Propylpyridazine Pd(OAc)2, cataCXium A Column_Chromatography Column_Chromatography Crude_3-Propylpyridazine->Column_Chromatography Pure_3-Propylpyridazine Pure_3-Propylpyridazine Column_Chromatography->Pure_3-Propylpyridazine Silica gel NMR NMR Pure_3-Propylpyridazine->NMR MS MS Pure_3-Propylpyridazine->MS Purity_Check Purity_Check NMR->Purity_Check MS->Purity_Check

Caption: A generalized workflow for the synthesis, purification, and characterization of 3-propylpyridazine.

3.2 Purification and Characterization of the Final Product

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, or residual solvents. Column chromatography is a standard and effective method for this purpose[5]. The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >99%.

Experimental Determination of Thermodynamic Properties

Once a pure sample of 3-propylpyridazine is obtained, its thermodynamic properties in aqueous solution can be determined using a variety of established techniques.

4.1 Measurement of Solubility as a Function of Temperature

The temperature dependence of solubility is crucial for determining the enthalpy and entropy of solution via the van't Hoff equation.

4.1.1 Experimental Protocol: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions: An excess amount of 3-propylpyridazine is added to a known volume of purified water in a series of sealed vials.

  • Equilibration: The vials are agitated in a constant temperature water bath at different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached[3].

  • Phase Separation: The vials are allowed to stand at the set temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: A known volume of the supernatant is carefully withdrawn, filtered, and diluted. The concentration of 3-propylpyridazine in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The mole fraction solubility is calculated at each temperature.

4.2 Determination of Enthalpy of Solution using Solution Calorimetry

Solution calorimetry provides a direct measurement of the heat change upon dissolution.

4.2.1 Experimental Protocol: Solution Calorimetry

  • Calorimeter Setup: A solution calorimeter is assembled and calibrated. This typically involves measuring the heat capacity of the calorimeter using a known chemical reaction or electrical heating[6].

  • Sample Preparation: A precisely weighed amount of 3-propylpyridazine is sealed in a glass ampoule. A known volume of water is placed in the reaction vessel of the calorimeter.

  • Thermal Equilibration: The calorimeter is allowed to reach thermal equilibrium at the desired temperature.

  • Initiation of Dissolution: The ampoule is broken, and the 3-propylpyridazine is allowed to dissolve in the water with constant stirring.

  • Temperature Monitoring: The temperature change of the solution is monitored until it returns to a stable baseline[7][8].

  • Calculation of Enthalpy of Solution: The heat of solution (q) is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The molar enthalpy of solution (ΔH°sol) is then determined by dividing q by the number of moles of the dissolved solute[9][10].

Diagram of the Solution Calorimetry Workflow

G Start Start Calibrate_Calorimeter Calibrate Calorimeter Start->Calibrate_Calorimeter Prepare_Sample Prepare Sample and Solvent Calibrate_Calorimeter->Prepare_Sample Equilibrate_System Allow System to Reach Thermal Equilibrium Prepare_Sample->Equilibrate_System Initiate_Dissolution Initiate Dissolution Equilibrate_System->Initiate_Dissolution Monitor_Temperature Monitor Temperature Change Initiate_Dissolution->Monitor_Temperature Calculate_q Calculate Heat of Solution (q) Monitor_Temperature->Calculate_q Calculate_DeltaH Calculate Molar Enthalpy of Solution (ΔH°sol) Calculate_q->Calculate_DeltaH End End Calculate_DeltaH->End

Caption: Step-by-step workflow for determining the enthalpy of solution using calorimetry.

4.3 Measurement of Heat Capacity using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of solutions and observing phase transitions.[11][12]

4.3.1 Experimental Protocol: DSC for Aqueous Solutions

  • Sample Preparation: A known concentration of the 3-propylpyridazine aqueous solution is prepared. A reference sample of pure water is also prepared.

  • DSC Measurement: A small, accurately weighed amount of the sample solution is hermetically sealed in a DSC pan. An identical pan containing the reference solvent is also prepared.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which typically involves heating at a constant rate over the desired temperature range[13][14][15].

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Calculation of Heat Capacity: The specific heat capacity of the solution is determined from the DSC data. The apparent molar heat capacity of the solute can then be calculated.

Data Analysis and Interpretation

Once the experimental data has been collected, it must be analyzed to extract the key thermodynamic parameters.

5.1 Calculating Thermodynamic Functions from Experimental Data

The van't Hoff equation can be used to determine the standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution from the temperature-dependent solubility data:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where x is the mole fraction solubility, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R and a y-intercept of ΔS°sol/R.

The standard Gibbs free energy of solution (ΔG°sol) at a given temperature can then be calculated using the Gibbs-Helmholtz equation.

Table 1: Summary of Thermodynamic Parameters and their Determination

Thermodynamic ParameterSymbolExperimental MethodCalculation
SolubilityxIsothermal Shake-FlaskDirect Measurement
Enthalpy of SolutionΔH°solSolution CalorimetryDirect Measurement
van't Hoff AnalysisFrom slope of ln(x) vs 1/T
Entropy of SolutionΔS°solvan't Hoff AnalysisFrom intercept of ln(x) vs 1/T
Gibbs Free Energy of SolutionΔG°solCalculationΔH°sol - TΔS°sol
Heat Capacity of SolutionΔCp,solDifferential Scanning CalorimetryDirect Measurement

5.2 Interpretation of the Thermodynamic Signature of 3-Propylpyridazine Solvation

The signs and magnitudes of the determined thermodynamic parameters provide valuable insights into the molecular interactions governing the solvation of 3-propylpyridazine.

  • Positive ΔH°sol and Positive ΔS°sol: This is a common scenario for the dissolution of hydrophobic compounds in water. The process is endothermic, but the large positive entropy change, primarily due to the hydrophobic effect, drives the dissolution.

  • Negative ΔH°sol and Positive ΔS°sol: This indicates a highly favorable dissolution process, driven by both enthalpy and entropy. This would suggest strong, favorable interactions between 3-propylpyridazine and water.

  • Negative ΔH°sol and Negative ΔS°sol: This suggests that the dissolution is enthalpically driven, but entropically unfavorable. This could indicate a high degree of ordering of water molecules around the solute.

5.3 Comparative Analysis with Related Pyridazine Derivatives

To fully understand the impact of the propyl group, the thermodynamic data for 3-propylpyridazine should be compared to that of pyridazine and other alkyl-substituted pyridazines. This comparative analysis will help to elucidate the structure-property relationships within this class of compounds.

Theoretical and Computational Approaches

In addition to experimental measurements, theoretical and computational methods can provide valuable complementary information.

6.1 Overview of a Theoretical Model

Equations of state, such as the revised Helgeson-Kirkham-Flowers (HKF) model, can be used to predict the thermodynamic properties of aqueous species at various temperatures and pressures[16][17][18]. These models require a set of parameters for the specific solute, which can sometimes be estimated from experimental data at standard conditions.

6.2 Molecular Modeling and Simulation of Solvation

Molecular dynamics (MD) simulations can be used to study the solvation of 3-propylpyridazine at the atomic level. These simulations can provide insights into the structure of the solvation shell, the number of hydrogen bonds formed between the solute and water, and the dynamics of the water molecules in the vicinity of the solute[19].

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic characterization of the thermodynamic properties of 3-propylpyridazine in aqueous solutions. By following the outlined experimental protocols and data analysis procedures, researchers can generate high-quality data that will be invaluable for understanding the fundamental physicochemical properties of this compound. This knowledge will, in turn, support the rational design and development of novel drug candidates based on the pyridazine scaffold.

Future work could involve extending these studies to a wider range of substituted pyridazines to build a more complete understanding of the structure-thermodynamic property relationships. Additionally, investigating the thermodynamic properties in different solvent systems could provide further insights into the solvation behavior of these compounds.

References

  • American Chemical Society. (n.d.). Solvent Effects on Molecular and Ionic Spectra. VIII. The 1(n,π*) Excited States of Pyridazine in Water. The Journal of Physical Chemistry. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • MDPI. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ASTM International. (2011). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

  • YouTube. (2023). Measuring Enthalpy Changes in Solution Using Calorimetry | Energetics. Retrieved from [Link]

  • ResearchGate. (2020). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Enthalpy Changes in Solution. Retrieved from [Link]

  • Middlebury College. (2017). Enthalpy of Solution. Retrieved from [Link]

  • SERC at Carleton College. (2008). Solution Calorimetry. Retrieved from [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Purification Of Substituted Pyridazinone Intermediate. Retrieved from [Link]

  • Wiley Online Library. (2021). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Propylpyridazine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • MDPI. (2020). Study of the Thermodynamic Properties in Aqueous Solution of the Cyclocondensation Products of Pyrogallol and Propanaldehyde. Retrieved from [Link]

  • Arizona State University. (n.d.). Calculation of the thermodynamic properties of aqueous species at high pressures and temperatures. Effective electrostatic radii, dissociation constants and standard partial molal properties to 1000°C and 5 kbar. Retrieved from [Link]

  • ResearchGate. (2013). Thermodynamic properties of aqueous solutions of pyridine and piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • PubMed. (1997). Prediction of the thermodynamic properties of aqueous metal complexes to 1000 degrees C and 5 kb. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives.... PMC. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (1997). Prediction of the thermodynamic properties of aqueous metal complexes to 1000°C and 5 kb. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Thermodynamic properties of water in aqueous amine solutions studied by energy-representation method. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Propylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Pyridazine derivatives exhibit a wide spectrum of biological activities, including but not limited to, antidepressant, antihypertensive, and anticancer properties. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, making it a versatile building block in the design of novel therapeutic agents. 3-Propylpyridazine, a simple alkyl-substituted pyridazine, serves as a valuable intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery programs.

This document provides a detailed, step-by-step guide for the synthesis of 3-propylpyridazine via a nickel-catalyzed Kumada-type cross-coupling reaction. The protocol is designed to be self-validating, with explanations for key experimental choices and comprehensive characterization methods.

Synthesis Pathway Overview

The synthesis of 3-propylpyridazine is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3-chloropyridazine, from the commercially available 3-pyridazinone. The second stage is the core carbon-carbon bond-forming reaction: a nickel-catalyzed cross-coupling of 3-chloropyridazine with a propyl Grignard reagent.

Synthesis_Workflow cluster_stage1 Stage 1: Preparation of 3-Chloropyridazine cluster_stage2 Stage 2: Nickel-Catalyzed Cross-Coupling A 3-Pyridazinone C Chlorination Reaction (Reflux) A->C B Phosphorus Oxychloride (POCl₃) B->C D 3-Chloropyridazine C->D Yield: ~65% H 3-Chloropyridazine E 1-Bromopropane G Propylmagnesium Bromide (Grignard Reagent) E->G F Magnesium Turnings F->G J Kumada Coupling Reaction (THF, Reflux) G->J H->J I NiCl₂(dppp) Catalyst I->J K 3-Propylpyridazine J->K Yield: Good to Excellent

Caption: Overall workflow for the synthesis of 3-propylpyridazine.

PART 1: Experimental Protocols

Stage 1: Synthesis of 3-Chloropyridazine

Principle: This procedure is based on the well-established conversion of a pyridazinone to a chloropyridazine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1] The lone pair of electrons on the oxygen of the pyridazinone attacks the phosphorus atom of POCl₃, initiating a substitution reaction that ultimately replaces the hydroxyl group with a chlorine atom.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-PyridazinoneC₄H₄N₂O96.0910.0 g (0.104 mol)
Phosphorus OxychloridePOCl₃153.3350 mL
ChloroformCHCl₃119.38As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
IceH₂O18.02As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-pyridazinone (10.0 g, 0.104 mol).

  • Addition of Reagent: Carefully add phosphorus oxychloride (50 mL) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The solution will turn dark.

  • Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice in a large beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3-chloropyridazine as a solid.

Stage 2: Synthesis of 3-Propylpyridazine via Kumada Coupling

Principle: The Kumada-Tamao-Corriu coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the organic halide to the Ni(0) catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the product and regenerate the Ni(0) catalyst.

Catalytic_Cycle Ni0 Ni(0)L₂ NiII_A Oxidative Addition Ni0->NiII_A NiII_B Ni(II) Complex (Ar-Ni-Cl)L₂ NiII_A->NiII_B Transmetalation Transmetalation NiII_B->Transmetalation NiII_C Ni(II) Complex (Ar-Ni-R)L₂ Transmetalation->NiII_C Reductive_Elimination Reductive Elimination NiII_C->Reductive_Elimination Reductive_Elimination->Ni0 Regeneration Product Ar-R Reductive_Elimination->Product ArCl 3-Chloropyridazine ArCl->NiII_A RMgBr Propylmagnesium Bromide RMgBr->Transmetalation

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1-BromopropaneC₃H₇Br123.0014.76 g (0.12 mol)
Magnesium TurningsMg24.313.16 g (0.13 mol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~200 mL
3-ChloropyridazineC₄H₃ClN₂114.5311.45 g (0.10 mol)
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))C₂₇H₂₆Cl₂NiP₂540.070.54 g (1 mol%)
Saturated Ammonium Chloride SolutionNH₄Cl(aq)-As needed
Diethyl Ether(C₂H₅)₂O74.12As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

Part A: Preparation of Propylmagnesium Bromide

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Initiation: Place magnesium turnings (3.16 g, 0.13 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of 1-bromopropane (14.76 g, 0.12 mol) in anhydrous THF (50 mL) to the dropping funnel. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.

  • Addition: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring for another hour at room temperature to ensure complete formation of the Grignard reagent.

Part B: Cross-Coupling Reaction

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve 3-chloropyridazine (11.45 g, 0.10 mol) and NiCl₂(dppp) (0.54 g, 1 mol%) in anhydrous THF (100 mL).

  • Addition of Grignard Reagent: Cool the solution of 3-chloropyridazine and the nickel catalyst to 0 °C in an ice bath. Slowly add the freshly prepared propylmagnesium bromide solution from Part A via a cannula or dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-propylpyridazine.

PART 2: Characterization and Troubleshooting

Expected Characterization of 3-Propylpyridazine

The structure and purity of the synthesized 3-propylpyridazine should be confirmed by a combination of spectroscopic methods.

Analysis Expected Results
¹H NMR The spectrum should show characteristic signals for the pyridazine ring protons and the propyl group protons. The pyridazine protons will appear as multiplets in the aromatic region (δ 8.5-9.5 ppm). The propyl group will show a triplet for the CH₃ group (δ ~0.9 ppm), a sextet for the middle CH₂ group (δ ~1.7 ppm), and a triplet for the CH₂ group attached to the pyridazine ring (δ ~2.8 ppm).
¹³C NMR The spectrum will show distinct signals for the carbon atoms of the pyridazine ring (in the range of δ 120-160 ppm) and the three carbons of the propyl group (in the aliphatic region, δ 10-40 ppm).
IR Spectroscopy The IR spectrum should display characteristic peaks for C-H stretching of the aromatic ring (~3050 cm⁻¹), C-H stretching of the alkyl group (2850-2960 cm⁻¹), and C=N and C=C stretching vibrations of the pyridazine ring (1400-1600 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-propylpyridazine (C₇H₁₀N₂, MW: 122.17 g/mol ).
Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of Grignard reagent Inactive magnesium surface; presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and solvents are anhydrous.
Low yield of cross-coupling product Inactive catalyst; poor quality Grignard reagent; side reactions.Use a fresh batch of catalyst. Titrate the Grignard reagent before use. Optimize reaction temperature and time.
Formation of homocoupled byproducts Catalyst decomposition; reaction conditions too harsh.Use a more stable catalyst or ligand. Lower the reaction temperature.
Difficulty in purification Co-elution of product with byproducts or starting materials.Optimize the eluent system for column chromatography. Consider alternative purification methods like distillation or recrystallization.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere in anhydrous solvents.

  • Nickel catalysts are potential carcinogens and sensitizers. Avoid inhalation and skin contact.

  • 1-Bromopropane is a toxic and flammable liquid. Handle with care in a well-ventilated area.

Conclusion

The nickel-catalyzed Kumada cross-coupling reaction provides an efficient and reliable pathway for the synthesis of 3-propylpyridazine. This application note offers a detailed protocol, from the preparation of the necessary starting material to the final purification and characterization of the product. By understanding the underlying principles and potential challenges, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

  • "Preparation of 3-Chloropyridazine." Organic Syntheses, Coll. Vol. 4, p.207 (1963); Vol. 34, p.26 (1954).
  • Ohsawa, A., Abe, Y., & Igeta, H. (1978). Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents with Nickel-phosphine Complexes: Alkylation and Arylation of Pyridazines. Chemical & Pharmaceutical Bulletin, 26(8), 2550-2553. [Link]

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon—carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376. [Link]

  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a. [Link]

  • PubChem. 3-Propylpyridazine. National Center for Biotechnology Information. [Link]

  • Stefan, L. R., & Gasteiger, J. (2005). 1H and 13C NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 43(5), 397-402.
  • "Kumada Coupling." Organic Chemistry Portal. [Link]

  • "Grignard Reagents." Organic Syntheses. [Link]

  • "Nickel-Catalyzed Kumada Cross-Coupling Reactions." ACS Publications. [Link]

  • "Kumada-Tamao-Corriu Cross Coupling." Chem-Station. [Link]

Sources

The 3-Propylpyridazine Scaffold: A Versatile Player in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning a wide array of biologically active molecules.[1] Its unique electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, make it an attractive component for designing ligands that can effectively interact with biological targets.[2] This guide delves into the specific applications of the 3-propylpyridazine moiety, exploring its role in the development of novel therapeutics and providing detailed protocols for its synthesis and biological evaluation. While the broader pyridazine family has been extensively studied, this document will focus on the nuanced contributions of the 3-propyl substituent to the pharmacological profile of these compounds.

The Significance of the 3-Propyl Group: A Lipophilic Anchor

The introduction of a propyl group at the 3-position of the pyridazine ring imparts a significant increase in lipophilicity compared to its unsubstituted or smaller alkyl counterparts. This seemingly simple modification can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties. The propyl chain can engage in hydrophobic interactions within the binding pockets of target proteins, potentially enhancing binding affinity and selectivity. Furthermore, this lipophilic character can influence a compound's ability to cross cell membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

While direct comparative studies isolating the effect of the 3-propyl group are not abundant, research on related 3-alkylpyridine and other heterocyclic systems has shown that the length and nature of the alkyl substituent can significantly impact biological activity. For instance, studies on 3-alkylpyridine marine alkaloid analogs have demonstrated that the length of the alkyl chain is a critical determinant of their cytotoxic activity against cancer cell lines.[3] This suggests that the propyl group in 3-propylpyridazine is not merely a passive substituent but an active contributor to the molecule's overall biological effect.

Applications in Drug Discovery

The 3-propylpyridazine scaffold has shown promise in several key therapeutic areas, primarily leveraging the established pharmacological potential of the broader pyridazine class of compounds.

Oncology: Targeting the Drivers of Cancer

The pyridazine core is a common feature in many potent anticancer agents.[4] Derivatives of this scaffold have been shown to inhibit various protein kinases, enzymes that are often dysregulated in cancer and play a crucial role in tumor growth and proliferation.

Kinase Inhibition: The 3-propyl group can serve as a key hydrophobic anchor, fitting into the often lipophilic ATP-binding pocket of kinases. By occupying this pocket, 3-propylpyridazine derivatives can compete with ATP, thereby inhibiting the kinase's activity and disrupting downstream signaling pathways that promote cancer cell survival and proliferation.

Workflow for Kinase Inhibitor Screening:

G cluster_0 Compound Synthesis & Preparation cluster_1 Biochemical Assays cluster_2 Cell-based Assays A Synthesis of 3-Propylpyridazine Analogs B Compound Purification & Characterization A->B C Preparation of Stock Solutions B->C D Kinase Panel Screening (Primary Screen) C->D Test Compounds E IC50 Determination for Hit Kinases D->E F Mechanism of Inhibition Studies E->F G Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) E->G Confirmed Hits H Target Engagement Assays (e.g., Western Blot for Phospho-targets) G->H I Apoptosis & Cell Cycle Analysis H->I H->I Cellularly Active Compounds

Caption: A typical workflow for the screening of 3-propylpyridazine derivatives as potential kinase inhibitors.

Anti-inflammatory and Immunomodulatory Agents

Chronic inflammation is a hallmark of numerous diseases. The pyridazine scaffold has been explored for its potential to modulate inflammatory pathways.[5]

Targeting Inflammatory Mediators: 3-Propylpyridazine derivatives can be designed to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or various kinases that regulate cytokine production. The lipophilic nature of the 3-propyl group can enhance binding to the hydrophobic channels of these enzymes.

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[2]

Disruption of Microbial Processes: The mechanism of action for pyridazine-based antimicrobials can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. The 3-propyl group can contribute to the latter by facilitating the insertion of the molecule into the lipid bilayer of microbial cell membranes.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 3-propylpyridazine derivatives. Researchers should adapt these methods based on the specific properties of their target compounds and biological systems.

Protocol 1: Synthesis of 3-Chloro-6-aryl-pyridazine Precursors

A common strategy for the synthesis of functionalized pyridazines involves the use of 3,6-dichloropyridazine as a starting material. One of the chlorine atoms can be selectively displaced through a nucleophilic aromatic substitution reaction, followed by a cross-coupling reaction to introduce the aryl group.

Materials:

  • 3,6-Dichloropyridazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added the arylboronic acid (1.1 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • The reaction mixture is degassed with nitrogen or argon for 15 minutes.

  • The mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-6-aryl-pyridazine.

Protocol 2: Introduction of the 3-Propyl Group via Cross-Coupling

The 3-propyl group can be introduced onto the pyridazine ring using a variety of cross-coupling reactions, such as the Suzuki or Negishi coupling.

Materials:

  • 3-Chloro-6-aryl-pyridazine

  • Propylzinc chloride or propylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Solvent (e.g., THF or DME)

Procedure (Negishi Coupling):

  • To a solution of 3-chloro-6-aryl-pyridazine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF under an inert atmosphere is added propylzinc chloride (1.5 eq, solution in THF) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-propyl-6-aryl-pyridazine.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a general method for assessing the inhibitory activity of 3-propylpyridazine derivatives against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • 3-Propylpyridazine test compounds

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 3-propylpyridazine test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase buffer, the kinase, and the substrate.

  • Add the diluted test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Inhibition:

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Target Kinase B->C Activates D Downstream Effector C->D Phosphorylates E Gene Transcription D->E Regulates F Cell Proliferation & Survival E->F Inhibitor 3-Propylpyridazine Derivative Inhibitor->C Inhibits

Caption: A simplified representation of a kinase signaling pathway and the point of inhibition by a 3-propylpyridazine derivative.

Data Presentation

Table 1: Illustrative Biological Activity of Hypothetical 3-Alkylpyridazine Derivatives

Compound IDR-Group at C3Kinase X IC₅₀ (nM)Cell Line Y GI₅₀ (µM)
1a -CH₃52015.2
1b -CH₂CH₃2808.5
1c -CH₂CH₂CH₃95 2.1
1d -CH(CH₃)₂1504.8

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating a potential structure-activity relationship where the n-propyl group shows optimal activity.

Conclusion and Future Directions

The 3-propylpyridazine scaffold represents a promising area for further exploration in medicinal chemistry. While the broader pyridazine core has been extensively validated as a valuable pharmacophore, a more systematic investigation into the role of the 3-propyl substituent is warranted. Future research should focus on synthesizing and evaluating a series of 3-alkylpyridazine analogs to establish clear structure-activity relationships for various biological targets. Such studies, combining synthetic chemistry, biological screening, and computational modeling, will undoubtedly unlock the full potential of this versatile scaffold in the development of novel and effective therapeutics.

References

  • Galtier, C., Mavel, S., Snoeck, R., Andrei, G., Pannecouque, C., Witvrouw, M., Balzarini, J., De Clercq, E., & Gueiffier, A. (2003). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antiviral Chemistry & Chemotherapy, 14(4), 177-182.
  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3429-3437.
  • Kaplan, A. R., Schrank, C. L., & Wuest, W. M. (2021).
  • Houssen, W. E., Edrada-Ebel, R., & Jaspars, M. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs, 8(9), 2419–2430.
  • BenchChem. (2025). A Comparative Analysis of 3-Propylpyridin-4-ol and Its Isomers: A Review of Available Data.
  • Aziz, M. W., Mohamed, K. O., Khalifa, A. K., & Bassyouni, D. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • Various Authors. (2019).
  • Rovira, C., et al. (2014). Synthesis and biological evaluation of novel 3-alkylpyridine marine alkaloid analogs with promising anticancer activity. Molecules, 19(8), 11234-11248.
  • Rovira, C., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Molecules, 19(8), 11234-11248.
  • Hovhannisyan, A. A., et al. (2018). Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Chemistry of Heterocyclic Compounds, 54(1), 58-65.
  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3429-3437.
  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3429-3437.
  • Author, A. A., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Journal of Medicinal Chemistry.
  • Author, A. A., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
  • Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394.
  • Houssen, W. E., Edrada-Ebel, R., & Jaspars, M. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine drugs, 8(9), 2419–2430.
  • Aziz, M. W., et al. (2025).
  • Author, A. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. Journal of Medicinal Chemistry.
  • Author, A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • BenchChem. (2025). Unveiling the Binding Potential: A Guide to the Molecular Docking of 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • Author, A. A., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Author, A. A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules.
  • Author, A. A., et al. (2023). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. Molecules.
  • Odin, E. M., & Patience, M. (2010). Synthesis and biological evaluation of novel pyridazine analogues (3-aldehyde-1-phenylpyridazine derivatives). International Journal of Biological and Chemical Sciences, 4(2), 308-313.
  • Author, A. A., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules.

Sources

Application Note: Extraction and Purification Protocol for 3-Propylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Propylpyridazine (CAS: 28200-53-5)

Introduction & Mechanistic Rationale

3-Propylpyridazine is a highly versatile heterocyclic building block frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. Structurally, it consists of a diazine core (two adjacent nitrogen atoms) substituted with a lipophilic propyl chain.

The purification of alkyl-substituted pyridazines presents unique challenges. Due to the presence of the basic nitrogen atoms, these compounds exhibit moderate polarity and a propensity to interact strongly with acidic surfaces, such as untreated silica gel. To achieve >98% purity, an orthogonal purification strategy is required. This protocol leverages the distinct acid-base chemistry of the diazine ring [1] to perform a primary liquid-liquid extraction, followed by a highly optimized, silanol-capped flash chromatography workflow to isolate the target compound from structurally similar impurities.

By manipulating the protonation state of the basic nitrogens, we can force the molecule to partition selectively between aqueous and organic phases, creating a self-validating purification loop that systematically strips away neutral, acidic, and non-basic organic contaminants.

Physicochemical Profiling

Understanding the physical and chemical properties of 3-propylpyridazine is critical for establishing the causality behind the chosen solvents, pH levels, and evaporation parameters. The data below informs the boundaries of our experimental design [2].

Table 1: Physicochemical Parameters and Purification Implications
ParameterValuePurification Implication
Molecular Weight 122.17 g/mol Low molecular weight; requires gentle solvent evaporation (water bath < 35 °C) to prevent product volatilization.
Formula C7H10N2Alkyl-substituted diazine core.
CAS Number 28200-53-5Primary identifier for reagent tracking and safety data.
pKa (Conjugate Acid) ~2.5 - 3.0Weakly basic; requires strong aqueous acid (pH < 1) for complete protonation and strong base (pH > 10) for recovery.
Silica Gel Behavior Basic HeterocycleProne to tailing/streaking; requires 1% Triethylamine (TEA) in the mobile phase to cap acidic silanol groups.

Experimental Workflow

The following diagram illustrates the logical progression of the purification pipeline, transitioning from crude mixture to high-purity isolate.

G Crude Crude Reaction Mixture (3-Propylpyridazine + Impurities) AcidExt Acidic Aqueous Extraction (1M HCl, pH < 1) Crude->AcidExt Org1 Organic Phase (Neutral/Acidic Impurities) AcidExt->Org1 Partition (Discard) Aq1 Aqueous Phase (Protonated 3-Propylpyridazine) AcidExt->Aq1 Partition (Retain) Basify Basification (6M NaOH to pH > 10) Aq1->Basify Ice Bath Cooling OrgExt Organic Extraction (EtOAc or CH2Cl2) Basify->OrgExt Aq2 Aqueous Phase (Inorganic Salts/Waste) OrgExt->Aq2 Partition (Discard) Org2 Organic Phase (Free 3-Propylpyridazine) OrgExt->Org2 Partition (Retain) Chroma Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) Org2->Chroma Dry (Na2SO4) & Concentrate Pure Pure 3-Propylpyridazine (>98% Purity) Chroma->Pure Fraction Collection

Figure 1: Orthogonal extraction and chromatography workflow for 3-propylpyridazine purification.

Step-by-Step Methodologies

Phase 1: Acid-Base Liquid-Liquid Extraction

Objective: To isolate the basic 3-propylpyridazine from neutral and acidic reaction byproducts.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using a ratio of 10 mL per gram of crude material.

  • Acidic Partitioning: Transfer the solution to a separatory funnel. Add 1M HCl (5 mL/g of crude) and shake vigorously, venting frequently.

    • Causality: The pKa of the pyridazine conjugate acid is ~2.5. Using 1M HCl (pH ~0) ensures complete protonation of the diazine nitrogens, forming a highly water-soluble pyridazinium salt. Neutral and acidic impurities remain trapped in the organic layer [3].

  • Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional portion of 1M HCl (2 mL/g) and combine the aqueous layers. Discard the organic layer.

  • Basification (Critical Step): Place the combined aqueous layers in an ice-water bath (0–5 °C). Slowly add 6M NaOH dropwise while stirring continuously until the pH reaches >10 (verify with universal indicator paper).

    • Causality: Neutralization is highly exothermic. Because 3-propylpyridazine has a low molecular weight, unchecked heat generation can cause volatilization and significant yield loss. A pH > 10 ensures the pyridazinium salt is fully deprotonated back into its lipophilic free-base form.

  • Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (CH2Cl2) or fresh EtOAc (3 x 5 mL/g). The free 3-propylpyridazine will partition into the organic phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the solvent under reduced pressure.

    • Self-Validation/Parameter Control: Set the rotary evaporator water bath to no higher than 35 °C and pressure to >50 mbar . This prevents the co-evaporation of the target compound.

Phase 2: Silica Gel Flash Chromatography

Objective: To separate 3-propylpyridazine from structurally similar basic impurities that co-extracted during Phase 1.

  • Eluent Preparation: Prepare a mobile phase of Hexane and EtOAc (starting at 80:20 v/v). Mandatory: Add 1% Triethylamine (TEA) to the entire solvent system.

    • Causality: Unmodified silica gel contains acidic silanol groups (-SiOH) that strongly bind to the basic nitrogens of pyridazine, causing severe peak tailing and irreversible adsorption. TEA acts as a sacrificial base, capping these active sites and ensuring sharp, predictable elution bands.

  • Column Packing: Slurry-pack a flash chromatography column with standard silica gel (40-63 µm) using the TEA-modified 80:20 Hexane/EtOAc eluent.

  • Loading: Dissolve the crude free base from Phase 1 in a minimum volume of the initial eluent (or pure CH2Cl2 if solubility is an issue) and carefully load it onto the column head.

  • Gradient Elution: Begin elution with 80:20 Hexane/EtOAc. Gradually increase the polarity to 50:50 Hexane/EtOAc.

  • Fraction Monitoring: Monitor the eluent fractions via Thin-Layer Chromatography (TLC). 3-Propylpyridazine will typically elute at an Rf​ of ~0.35 in a 50:50 Hexane/EtOAc system. Visualize spots using a 254 nm UV lamp or by staining with an iodine chamber (alkyl pyridazines show strong affinity for iodine vapor).

  • Final Isolation: Pool the pure fractions and concentrate under gentle vacuum (as specified in Phase 1, Step 6) to yield pure 3-propylpyridazine as an oil.

Troubleshooting & Optimization

  • Issue: Severe Emulsion Formation During Extraction

    • Causality: Unreacted lipophilic starting materials or polymeric byproducts can act as surfactants, stabilizing the oil-water interface.

    • Solution: Add saturated aqueous NaCl (brine) to the extraction funnel. The high ionic strength increases the density of the aqueous phase and decreases the solubility of organic compounds in the water layer ("salting out"), forcing the emulsion to break.

  • Issue: Low Product Recovery After Rotary Evaporation

    • Causality: The applied vacuum was too strong, or the bath temperature was too high, causing the volatile 3-propylpyridazine to distill over into the collection bulb.

    • Solution: Always use a chilled receiving flask on the rotary evaporator. If product is lost, check the trap and receiving flask; the product can often be recovered by re-extracting the trapped solvent.

  • Issue: Product Streaking on TLC / Poor Column Recovery

    • Causality: Insufficient deactivation of the silica gel.

    • Solution: Ensure the 1% TEA was added to both the packing solvent and the elution solvent. Pre-flush the column with 2 column volumes of the TEA-containing solvent before loading the sample.

using 3-propylpyridazine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Propylpyridazine as a Privileged Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyridazine core has emerged as a highly versatile and privileged scaffold, frequently utilized to overcome the physicochemical limitations of traditional benzene or pyridine rings[1]. Among functionalized diazines, 3-propylpyridazine represents a specialized building block that combines the high polarity of the pyridazine nucleus with a flexible aliphatic vector. This unique structural combination allows drug development professionals to explore novel chemical spaces, particularly in the design of central nervous system (CNS) agents, monoamine oxidase (MAO) inhibitors, and allosteric modulators[2][3]. This application note details the physicochemical rationale, synthetic workflows, and self-validating protocols for integrating 3-propylpyridazine into early-stage drug discovery pipelines.

Physicochemical Profiling & Causality in Drug Design

The strategic insertion of a 3-propylpyridazine moiety into a drug candidate is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) goals. Pyridazines possess a higher dipole moment and superior hydrogen-bond accepting capabilities compared to their carbon-isosteres, which significantly improves aqueous solubility and lowers the risk of off-target lipophilic toxicity[4].

The addition of the 3-propyl chain serves a distinct mechanistic purpose: it acts as a flexible, lipophilic anchor designed to probe and occupy deep hydrophobic pockets within target receptors (such as the allosteric site of the GABA-A receptor) without imposing the rigid steric hindrance of an aromatic ring[3].

Table 1: Quantitative Physicochemical Data of 3-Propylpyridazine [5]

PropertyValueRationale / Impact on Drug Design
IUPAC Name 3-propylpyridazineStandardized nomenclature for patent filing.
CAS Number 28200-53-5Essential for commercial procurement and inventory.
Molecular Formula C7H10N2Low molecular weight allows for downstream elaboration.
Molecular Weight 122.17 g/mol High ligand efficiency (LE) when used as a core fragment.
Topological Polar Surface Area 25.8 ŲOptimal for blood-brain barrier (BBB) penetration in CNS drugs.
SMILES CCCC1=NN=CC=C1Utilized for in silico docking and computational screening.

Strategic Applications in Medicinal Chemistry

A. Scaffold Hopping and Skeletal Editing

Recent advances in carbon-to-nitrogen skeletal editing have highlighted the importance of converting pyridines to pyridazines to escape crowded patent spaces and improve metabolic stability[4]. 3-Propylpyridazine serves as an ideal terminal building block in these workflows, allowing chemists to rapidly generate libraries of aliphatic-substituted diazines that resist cytochrome P450-mediated oxidation at the functionalized positions.

B. Synthesis of Imidazopyridazine GABA-A Modulators

Derivatives of 3-propylpyridazine (e.g., 5-chloro-3-propylpyridazine-3,4-diamine) are critical precursors in the synthesis of imidazo[4,5-c]pyridazines[3]. By reacting these precursors with triethyl orthoformate, researchers can close the imidazole ring to yield potent GABA-A receptor modulators. The propyl group is retained in the final pharmacophore, directly enhancing the molecule's binding affinity for analgesic and anxiolytic targets[3].

Experimental Methodology: Regioselective Multi-Component Synthesis

To maximize library generation, 3-propylpyridazine derivatives can be synthesized via a highly efficient, regioselective one-pot, three-component reaction. Specifically, the condensation of ethyl butyrylacetate, arylglyoxals, and hydrazine hydrate yields complex ethyl 6-aryl-3-propylpyridazine-4-carboxylates [2].

Causality of Reaction Design:

  • Solvent Choice (Water): Utilizing water as the solvent exploits the hydrophobic effect. The organic precursors are poorly soluble, causing them to aggregate into micellar-like droplets. This drastically increases the effective molarity of the reactants, accelerating the Knoevenagel condensation without the need for toxic organic solvents or catalysts[2].

  • Temperature Control (Room Temperature): Conducting the reaction at ambient temperature prevents the thermal degradation of the sensitive arylglyoxal intermediate and ensures strict kinetic control, leading exclusively to the 6-aryl isomer rather than a mixture of regioisomers[2].

Step-by-Step Protocol: Synthesis of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates

Objective: To synthesize highly functionalized 3-propylpyridazine analogs for high-throughput screening.

Step 1: Preparation of the Aqueous Suspension

  • Action: In a 50 mL round-bottom flask, add ethyl butyrylacetate (1.0 mmol) and the selected arylglyoxal (1.0 mmol) to 10 mL of distilled water.

  • Causality: The lack of organic solvent forces the dicarbonyl and electrophile into close proximity via hydrophobic aggregation.

Step 2: Dinucleophilic Addition

  • Action: While stirring vigorously at room temperature, add hydrazine hydrate (1.2 mmol) dropwise over 5 minutes.

  • Causality: Slow addition prevents local exothermic spikes. Hydrazine acts as a dinucleophile; the first amine attacks the highly electrophilic aldehyde of the arylglyoxal, while the second amine subsequently attacks the ketone to close the 1,2-diazine ring.

Step 3: Cyclization and In-Process Validation

  • Action: Stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the UV-active arylglyoxal spot confirms that the intramolecular cyclization is complete[2].

Step 4: Isolation via Spontaneous Precipitation

  • Action: Once TLC confirms completion, filter the newly formed solid precipitate under vacuum and wash the filter cake with ice-cold distilled water (2 × 5 mL).

  • Causality: The aromatized pyridazine product is significantly more lipophilic than the starting materials and the aqueous medium, driving spontaneous precipitation and eliminating the need for complex liquid-liquid extractions[2].

Step 5: Purification and Structural Verification

  • Action: Recrystallize the crude solid from hot ethanol.

  • Self-Validation: Submit the purified crystals for 1 H-NMR analysis. To validate the regioselectivity of the reaction, analyze the aromatic region. The presence of a distinct singlet at approximately δ 7.5–8.0 ppm corresponds to the isolated H-5 proton on the pyridazine ring. The absence of complex splitting patterns in this region guarantees that the 6-aryl isomer was formed exclusively, validating the kinetic control of the protocol[2].

Mechanistic Workflow Diagram

G A Arylglyoxal (Electrophile) D Knoevenagel Condensation (Aqueous Media, RT) A->D B Ethyl Butyrylacetate (1,3-Dicarbonyl) B->D C Hydrazine Hydrate (Dinucleophile) E Hydrazone Formation & Intramolecular Cyclization C->E D->E F Dehydration & Aromatization E->F G Ethyl 6-aryl-3-propylpyridazine- 4-carboxylate F->G

Fig 1: Workflow for regioselective one-pot synthesis of 3-propylpyridazine derivatives.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Propylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine moiety is a privileged scaffold in medicinal and agricultural chemistry, serving as a versatile bioisostere for benzene and other heterocycles.[1] Its derivatives exhibit a wide spectrum of biological activities, including action on the cardiovascular and inflammatory systems.[1] The functionalization of the pyridazine nucleus is therefore of paramount importance for the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the direct formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions with broad functional group tolerance.[1][2]

This guide provides detailed application notes and protocols for the most critical palladium-catalyzed cross-coupling reactions used to functionalize 3-propylpyridazine derivatives. The focus is on providing not just step-by-step instructions, but also the underlying chemical logic and expert insights necessary for successful reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Core Concept: The Palladium Catalytic Cycle

Most cross-coupling reactions discussed here proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational optimization.

cluster_inputs cluster_output pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R-X (e.g., Halo-pyridazine) pd2_complex R-Pd(II)-X L_n oxidative_add->pd2_complex transmetal Transmetalation (Suzuki) or Carbopalladation (Heck) or Amide Binding (B-H) pd2_complex->transmetal Coupling Partner pd2_intermediate R-Pd(II)-R' L_n transmetal->pd2_intermediate reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 R-R' (Product) r_x R-X partner Partner product Product start Start setup Combine Halo-pyridazine, Boronic Acid, Catalyst, Base in Reaction Flask start->setup inert Evacuate & Backfill with Inert Gas (N₂ or Ar) (3x cycle) setup->inert solvent Add Degassed Solvent System (e.g., DME/H₂O) inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool, Dilute with H₂O, Extract with Organic Solvent (e.g., Ethyl Acetate) monitor->workup Reaction Complete purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Chloro-6-propylpyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with a suitable ligand (e.g., SPhos, 0.04 equiv)

  • Na₂CO₃ (2.0 equiv) as a 2M aqueous solution

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water (degassed)

  • Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-chloro-6-propylpyridazine, the arylboronic acid, and the palladium catalyst/ligand. [3]2. Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is oxygen-free. [3]3. Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DME) followed by the aqueous Na₂CO₃ solution. A typical solvent ratio is 4:1 or 5:1 organic to aqueous. [2][4]4. Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-24 hours). [3]6. Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired product. [3]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. [5][6]This reaction is catalyzed by palladium and requires a copper(I) co-catalyst. It is invaluable for creating C(sp²)–C(sp) bonds, introducing rigid alkynyl linkers into molecules.

Expertise & Causality:
  • Dual Catalyst System: The palladium catalyst activates the aryl halide via oxidative addition. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. [5]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent.

  • Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne. [7]This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions and using the copper co-catalyst judiciously. [7]* Protecting Groups: For pyridazinone systems, N-protection (e.g., with MOM group) may be necessary for the reaction to succeed, as unprotected pyridazinones can be unreactive. [8]

Data Presentation: Typical Sonogashira Reaction Conditions
SubstrateAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-6-phenyl-(2H)-pyridazin-3-one (MOM-protected)VariousPdCl₂(PPh₃)₂CuIEt₃NCH₂Cl₂ or MeCNReflux70-80[8]
2-Amino-3-bromopyridineVariousPd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100High[9]
3-Bromo-6-methyl-1,2,4,5-tetrazineVariousPdCl₂(PPh₃)₂CuIi-Pr₂NHTHFRT-[10]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a representative coupling of a terminal alkyne with a hypothetical 3-bromo-6-propylpyridazine .

start Start setup Combine Bromo-pyridazine, Pd Catalyst, CuI in a Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (N₂ or Ar) (3x cycle) setup->inert solvent Add Anhydrous Solvent (e.g., THF or DMF) and Amine Base (e.g., Et₃N) inert->solvent alkyne Add Terminal Alkyne via Syringe solvent->alkyne react Stir at RT or Heat as Required alkyne->react monitor Monitor Progress (TLC or GC-MS) react->monitor workup Filter through Celite, Concentrate Filtrate monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify end End purify->end

Caption: General workflow for a Sonogashira cross-coupling reaction.

Materials:

  • 3-Bromo-6-propylpyridazine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Celite, Ethyl acetate, Saturated NH₄Cl solution

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-6-propylpyridazine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent/Base Addition: Add anhydrous solvent (e.g., THF) and anhydrous Et₃N. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) depending on the reactivity of the halide.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Heck Reaction: Alkenylation of the Pyridazine Ring

The Heck reaction (or Mizoroki-Heck reaction) creates a C-C bond between an aryl or vinyl halide and an alkene. [11]It is a powerful method for synthesizing substituted alkenes, typically with high trans selectivity. [12]

Expertise & Causality:
  • Mechanism: The key steps are oxidative addition of the Pd(0) catalyst to the halo-pyridazine, followed by coordination and migratory insertion of the alkene into the Pd-C bond (carbopalladation). The final step is a β-hydride elimination, which forms the alkene product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species. [11]* Regioselectivity: For unsymmetrical alkenes like styrene, the aryl group typically adds to the less substituted carbon of the double bond due to steric factors.

  • Base and Additives: An organic base like Et₃N or an inorganic base like K₂CO₃ or NaOAc is used to neutralize the HX formed during the reaction. Additives like phase-transfer catalysts (e.g., n-Bu₄NCl) can be beneficial, especially for less reactive halides.

  • Catalyst: Phosphine-free catalysts like Pd(OAc)₂ can be effective, though phosphine ligands are often used to stabilize the catalyst and improve reactivity. [13]

Data Presentation: Typical Heck Reaction Conditions
SubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Reference
Aryl HalideStyrenePd(OAc)₂ (5) / SPO ligandK₂CO₃Toluene110[13]
5-Bromo-6-phenyl-(2H)-pyridazin-3-one (MOM-protected)AcrylatePdCl₂(PPh₃)₂Et₃NToluene95[8]
IodobenzeneStyrenePdCl₂KOAcMethanol120[11]
Experimental Protocol: General Procedure for Heck Reaction

This protocol outlines a representative reaction between 3-bromo-6-propylpyridazine and an alkene like styrene or butyl acrylate.

start Start setup Combine Bromo-pyridazine, Pd Catalyst, Base, Additive in a Pressure Tube start->setup inert Seal, Evacuate & Backfill with Inert Gas (N₂ or Ar) setup->inert solvent Add Anhydrous, Degassed Solvent (e.g., DMF, Toluene) inert->solvent alkene Add Alkene via Syringe solvent->alkene heat Heat in Sealed Tube (e.g., 100-120 °C) alkene->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Cool, Dilute with H₂O, Extract with Organic Solvent monitor->workup Reaction Complete purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end End purify->end

Caption: General workflow for a Heck cross-coupling reaction.

Materials:

  • 3-Bromo-6-propylpyridazine (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv) (optional, but recommended)

  • Triethylamine (Et₃N) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

  • Water, Ethyl Acetate, Brine

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a sealable pressure tube, combine 3-bromo-6-propylpyridazine, Pd(OAc)₂, the phosphine ligand (if used), and the base.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas.

  • Solvent/Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkene via syringe.

  • Heating: Tightly seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction for consumption of the starting bromide.

  • Workup: After cooling to room temperature, carefully open the tube. Dilute the reaction mixture with water and extract several times with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines. [14][15]This reaction has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) and is essential for synthesizing anilines and their heteroaromatic analogues. [14]

Expertise & Causality:
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, X-Phos, BrettPhos) are critical. [16][17]They facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are most common. [16]Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more reactive substrates or with highly active catalyst systems.

  • Substrate Scope: The reaction is remarkably broad, tolerating primary and secondary alkyl and aryl amines. Coupling with ammonia itself to form primary anilines can be achieved using specialized ammonia equivalents. [14]* Lewis Acid Acceleration: For challenging heteroaryl substrates, Lewis acids like BEt₃ can dramatically accelerate the rate of reductive elimination by coordinating to the nitrogen atom of the pyridazine ring. [18]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Reference
Bromo-aromaticAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110[17]
2-Bromo-13α-estroneSubstituted AnilinesPd(OAc)₂ / X-PhosKOtBuTolueneMW[16]
3-Chloro-6-propylpyridazineAqueous Ammonia--Dioxane120-150[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 3-chloro-6-propylpyridazine with a representative secondary amine.

start Start setup Combine Pd Pre-catalyst, Ligand, Base in a Dry Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (N₂ or Ar) setup->inert solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent reagents Add Chloro-pyridazine and Amine solvent->reagents heat Heat Reaction Mixture (e.g., 80-110 °C) reagents->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Cool, Filter through Celite, Concentrate Filtrate monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify end End purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 3-Chloro-6-propylpyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv) or Pd(OAc)₂ (0.02 equiv)

  • Bulky phosphine ligand (e.g., X-Phos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Celite, Ethyl Acetate, Water, Brine

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Inside a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, the ligand, and the base to a dry Schlenk flask or vial.

  • Reagent Addition: Remove the flask from the glovebox. Add the anhydrous, degassed solvent, followed by the 3-chloro-6-propylpyridazine and the amine.

  • Heating: Seal the flask and heat in a preheated oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by silica gel column chromatography to obtain the aminated product.

References

  • Kumar, A., & Siddiqui, S. (2013). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synthesis. [Link]

  • Clapham, K. M., Batsanov, A. S., Greenwood, R. D. R., Bryce, M. R., Smith, A. E., & Tarbit, B. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 73(6), 2176–2181. [Link]

  • Clapham, K. M., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry. [Link]

  • Fernandes, S. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Clapham, K. M., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. Sci-Hub. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Fernandes, S. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1081. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddy, V. R., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1596-1604. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Viciu, M. S., et al. (2004). Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society, 126(13), 4080-4081. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Weiss, F. P., et al. (2016). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Organic & Biomolecular Chemistry, 14(34), 8086-8090. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Propylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 3-propylpyridazine and its derivatives (such as ethyl 6-aryl-3-propylpyridazine-4-carboxylates) is a cornerstone in the development of novel therapeutics, including monoamine oxidase inhibitors and antihypertensive agents[1][2]. However, the one-pot condensation of 1,4-dicarbonyls with hydrazine is prone to regiochemical scrambling, incomplete aromatization, and oligomerization[3][4].

This guide provides a mechanistic framework, diagnostic Q&A, and a self-validating protocol to ensure high-purity yields of your target 3-propylpyridazine compounds.

Mechanistic Pathway & Impurity Divergence

To troubleshoot impurities, we must first understand the kinetic and thermodynamic divergence points in the synthesis pathway. The diagram below illustrates the critical junctures where side reactions outcompete the desired cyclization.

Pathway A 1,4-Dicarbonyl Precursor C Hydrazone Intermediate A->C Addition H Regioisomer Impurity A->H Asymmetric Attack B Hydrazine Hydrate B->C Nucleophilic Attack D Cyclization (Dehydration) C->D I Azine / Oligomer Impurity C->I Intermolecular Reaction E Dihydropyridazine D->E F Aromatization (Oxidation) E->F G 3-Propylpyridazine (Target) F->G

Fig 1: Mechanistic pathway of 3-propylpyridazine synthesis and impurity divergence.

Diagnostic Q&A: Troubleshooting Common Impurities

Q: My reaction yields a nearly 1:1 mixture of 3-propyl and 6-propyl regioisomers. How can I drive the regioselectivity toward the 3-propyl target? A: Causality: When using asymmetric 1,4-dicarbonyls (e.g., generated in situ from ethyl butyrylacetate and an arylglyoxal), hydrazine can attack either carbonyl carbon first. In standard organic solvents, this nucleophilic attack lacks spatial pre-organization, leading to a thermodynamic mixture of isomers. Resolution: Switch your solvent system to water at room temperature. The hydrophobic effect forces the non-polar organic precursors into micellar-like aggregates. This spatial pre-organization heavily favors the attack that leads to the 6-aryl-3-propylpyridazine regioisomer, often increasing regioselectivity to >90%[3].

Q: LC-MS analysis of my crude product shows a massive [M+2] peak relative to my target mass. What is this impurity? A: Causality: The [M+2] peak is the 4,5-dihydropyridazine intermediate. The initial cyclization of the hydrazone yields a saturated ring that must undergo oxidative aromatization to form the final pyridazine[4]. If the reaction lacks an electron acceptor, it stalls at this thermodynamic intermediate. Resolution: Aromatization requires oxidation. If running the reaction aerobically is insufficient, introduce a mild oxidant. Cu(II)-catalyzed aerobic conditions or the judicious use of acetic acid as a solvent can rapidly drive the 1,6-dihydropyridazine intermediate to the fully aromatic pyridazine[4].

Q: During the addition of hydrazine, my solution turns cloudy and precipitates an insoluble, high-molecular-weight polymer. How do I prevent this? A: Causality: Hydrazine is a bifunctional nucleophile. If the local concentration of the dicarbonyl species is too high, intermolecular condensation (forming linear azines) outcompetes the desired intramolecular cyclization[5]. Resolution: Employ high-dilution conditions for the dicarbonyl precursor and perform a strict, dropwise addition of hydrazine hydrate to keep its local concentration low, thereby favoring the unimolecular cyclization kinetics.

Quantitative Impurity Data & Resolution Matrix

Impurity ProfileAnalytical SignatureMechanistic Root CauseCorrective Action / Resolution
Regioisomer (e.g., 6-propyl derivative)NMR: Shift in aliphatic proton signals.HPLC: Distinct retention time.Asymmetric nucleophilic attack by hydrazine on the less sterically hindered carbonyl.Conduct reaction in aqueous media at RT to leverage hydrophobic pre-organization[3].
Dihydropyridazine ([M+2] Adduct)LC-MS: +2 Da mass shift relative to target.NMR: Presence of sp3 C-H protons in the ring.Incomplete oxidative aromatization of the cyclic intermediate[4].Introduce mild oxidant (e.g., Cu(II) salts) or increase aeration/temperature[4].
Polymeric Azines LC-MS: High molecular weight oligomers.Visual: Insoluble precipitate.Intermolecular condensation outcompeting intramolecular cyclization[5].Implement high-dilution conditions and dropwise addition of hydrazine.

Self-Validating Experimental Protocol

To guarantee the purity of your 3-propylpyridazine derivatives, utilize this self-validating protocol featuring built-in In-Process Controls (IPCs). This methodology is optimized for the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates[3].

Step 1: Pre-organization (The Hydrophobic Effect)

  • Suspend the arylglyoxal (1.0 eq) and ethyl butyrylacetate (1.0 eq) in deionized water (0.5 M relative to substrates) at 20–25 °C.

  • Scientific Rationale: Water forces the hydrophobic organic precursors into close proximity, pre-organizing the transition state to heavily favor the 3-propyl regioisomer[3].

Step 2: Nucleophilic Addition

  • Add hydrazine hydrate (1.2 eq) dropwise over 15 minutes under vigorous stirring.

  • Scientific Rationale: Dropwise addition keeps the local concentration of hydrazine low, preventing intermolecular azine formation[5].

Step 3: IPC 1 - Cyclization Verification

  • Action: After 2 hours of stirring, sample 10 µL of the reaction mixture.

  • Validation Check: Perform LC-MS. The mass of the starting materials must be absent, replaced predominantly by the[M+2] dihydropyridazine intermediate and the target product. If starting materials remain, verify the pH is neutral to slightly acidic.

Step 4: Aromatization

  • If the [M+2] intermediate persists in IPC 1, stir the reaction open to the atmosphere for an additional 2 hours, or add a catalytic amount of Cu(II) to drive aerobic oxidation[4].

Step 5: IPC 2 - Purity Confirmation

  • Action: Re-run LC-MS on a fresh sample.

  • Validation Check: The [M+2] peak must be <1% relative to the target mass[4]. Do not proceed to isolation until this metric is met.

Step 6: Isolation

  • Filter the precipitated solid. Wash thoroughly with cold water to remove unreacted hydrazine. Recrystallize from ethanol to obtain the pure 3-propylpyridazine derivative as crystalline solids[3].

References

  • Title: Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water Source: Current Chemistry Letters (Growing Science) URL: [Link]

  • Title: Synthesis of pyridazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: International Journal of ChemTech Research (Sphinx Knowledge House) URL: [Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 3-Propylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on challenging cross-coupling workflows. The 3-propylpyridazine motif presents a unique chemical dichotomy: its electron-deficient nature theoretically accelerates oxidative addition, yet practical yields are often abysmal. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to rescue your coupling reactions.

Section 1: Mechanistic Causality (The "Why")

Q1: Why is my 3-propylpyridazine substrate exhibiting such low reactivity despite the electron-deficient nature of the diazine ring?

A1: The failure rarely lies in the oxidative addition step. The electron-deficient nature of the pyridazine heterocycle actually facilitates the oxidative addition of palladium to the halogen–carbon bond[1]. The true culprit is catalyst poisoning via chelation .

The 1,2-diazine motif contains adjacent nitrogen lone pairs that act as strong bidentate or bridging ligands. These nitrogens easily outcompete weaker phosphine ligands (like triphenylphosphine), sequestering the active Pd(0) or Pd(II) species into highly stable, off-cycle polymeric or chelated complexes. Furthermore, the 3-propyl group introduces significant steric bulk if you are attempting a coupling at the adjacent C4 position. This steric hindrance severely impedes the transmetalation and reductive elimination steps, stalling the catalytic cycle.

Q2: Should I design my synthesis to use a 3-propylpyridazine boronic acid or a halo-3-propylpyridazine?

A2: You must use the halo-3-propylpyridazine (e.g., 4-chloro- or 6-chloro-3-propylpyridazine) as the electrophile.

Heteroaryl boronic acids—particularly electron-deficient ones with adjacent heteroatoms—are notoriously unstable and undergo rapid protodeboronation[2]. Under the neutral to slightly basic conditions required for Suzuki coupling, basic heteroaromatic boronic acids form zwitterionic species. This triggers a rapid, unimolecular fragmentation of the C–B bond, yielding the protodeboronated arene[2]. By keeping the pyridazine as the halide, you bypass this degradation pathway entirely.

Section 2: Catalyst & Ligand Selection (The "What")

Q3: How do I overcome the nitrogen-chelation effect and steric bulk?

A3: You must utilize bulky, electron-rich ligands. Traditional catalysts like Pd(PPh₃)₄ often fail completely or give very low yields (14–28%) because the triphenylphosphine ligands are easily displaced by the pyridazine nitrogens[1].

Instead, employ bulky monodentate biarylphosphines (e.g., SPhos, Q-Phos) or rigid bidentate ligands with large bite angles (e.g., dppf). For instance, Q-Phos combined with Pd(OAc)₂ is exceptionally effective for sterically hindered, multi-substituted pyridazines[3]. These ligands create a steric shield around the palladium center, preventing the off-cycle coordination of the pyridazine nitrogens while maintaining sufficient electron density to drive the catalytic cycle.

Data Presentation: Catalyst Performance in Pyridazine Couplings

The following table summarizes the quantitative performance of various catalyst systems when applied to halopyridazine substrates[4].

Catalyst SystemLigand TypeBase / SolventTemp (°C)Typical YieldMechanistic Advantage
Pd(PPh₃)₄ MonodentateNa₂CO₃ / DME-H₂O8014–28%Baseline; highly prone to Pd-N chelation.
Pd(OAc)₂ / SPhos Bulky MonodentateK₃PO₄ / Toluene100>80%Steric bulk prevents off-cycle coordination.
Pd(OAc)₂ / Q-Phos Bulky MonodentateKF / Toluene-H₂O70>80%Excellent for sterically hindered substrates.
PdCl₂(dppf) BidentateK₂CO₃ / DME80HighLarge bite angle prevents catalyst poisoning.

Section 3: Diagnostic Workflows & Experimental Protocols (The "How")

G Start Substrate: 3-Propylpyridazine Role Determine Substrate Role Start->Role Boronic Nucleophile (Boronic Acid) Role->Boronic If Nucleophile Halide Electrophile (Halide/Triflate) Role->Halide If Electrophile Proto High Risk: Protodeboronation Boronic->Proto Poison High Risk: Pd Chelation by N-atoms Halide->Poison Switch Action: Switch to Halopyridazine Proto->Switch Ligand Action: Use Bulky Ligands (SPhos, dppf) Poison->Ligand

Logical workflow for diagnosing and optimizing 3-propylpyridazine Suzuki couplings.

Q4: How do I set up a self-validating test reaction to isolate the point of failure?

A4: To troubleshoot effectively, you must run a self-validating matrix. Do not just run the target reaction; run parallel controls to validate the activity of both the catalyst and the coupling partners.

The Self-Validating Protocol Matrix

Set up four parallel reaction vials using the optimized Pd(OAc)₂ / SPhos system:

  • Vial A (System Control): 4-Bromotoluene + Phenylboronic acid (Validates catalyst, base, solvent, and technique).

  • Vial B (Electrophile Control): Halo-3-propylpyridazine + Phenylboronic acid (Validates if the pyridazine is poisoning the catalyst).

  • Vial C (Nucleophile Control): 4-Bromotoluene + Target Arylboronic acid (Validates if the boronic acid is protodeboronating).

  • Vial D (Target Reaction): Halo-3-propylpyridazine + Target Arylboronic acid.

Step-by-Step Methodology (Standardized for 0.5 mmol scale)
  • Reagent Loading: To an oven-dried Schlenk tube or reaction vial, add the electrophile (0.5 mmol), the boronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), SPhos (0.05 mmol, 10 mol%), and anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).

    • Causality: A 1:2 ratio of Pd to monodentate ligand ensures the formation of the active L₂Pd(0) species while providing enough steric bulk to block pyridazine coordination.

  • Degassing (Critical Step): Seal the vial with a septum. Evacuate and backfill with high-purity Argon three times.

    • Causality: Pd(0) complexes supported by electron-rich ligands like SPhos are highly susceptible to oxidation by dissolved O₂. Failure to rigorously degas will result in immediate catalyst death (evidenced by the solution turning black).

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized H₂O (0.4 mL) via syringe.

    • Causality: A biphasic solvent system is strictly required. The water dissolves the inorganic K₃PO₄ base, allowing it to react with the boronic acid to form the reactive "ate" complex [Ar-B(OH)₃]⁻. Transmetalation cannot occur without this negatively charged intermediate.

  • Reaction Execution: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 16 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base layer and the organic toluene layer containing the catalyst and substrates.

  • Monitoring & Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (10 mL). Extract the organic layer, dry over Na₂SO₄, and analyze via LC-MS. Compare the conversion rates across Vials A through D to pinpoint the exact mode of failure.

References
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.[Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry.[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]

Sources

troubleshooting baseline noise in 3-propylpyridazine HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline anomalies during the analysis of basic heterocyclic compounds, with a focus on 3-propylpyridazine .

As a Senior Application Scientist, I have structured this guide to move beyond simple "quick fixes." We will explore the chemical and mechanical causality behind baseline noise, ensuring your analytical methods are robust, reproducible, and self-validating.

Part 1: Diagnostic Workflow for Baseline Noise

Before altering your method, you must characterize the noise. Baseline anomalies in HPLC are typically categorized into three distinct visual patterns, each pointing to a different root cause[1].

G Start Observe Baseline Noise Periodic Periodic / Pulsating (Rhythmic Waves) Start->Periodic Random Random / Fuzzy (High Frequency) Start->Random Drift Baseline Drift (Wandering Up/Down) Start->Drift Pump Pump / Degasser Issue (Check Valves, Air Bubbles) Periodic->Pump Detector Detector / Optical Issue (Failing Lamp, Dirty Flow Cell) Random->Detector Chemical Chemical / Method Issue (Solvent UV Cutoff, Temp) Drift->Chemical

Diagnostic workflow for isolating HPLC baseline noise sources.

Part 2: The 3-Propylpyridazine Challenge (Chemical Causality)

Q: Why is my baseline so noisy specifically when analyzing 3-propylpyridazine?

A: The noise is likely a byproduct of the aggressive mobile phase conditions required to retain and elute this specific molecule cleanly.

3-propylpyridazine is a basic heterocyclic compound containing tertiary nitrogens. In reversed-phase HPLC, basic compounds undergo a dual-retention mechanism. While they partition hydrophobically with the C18 phase, their basic nitrogen atoms also undergo strong ion-exchange interactions with unbonded, acidic residual silanol groups on the silica surface[2][3]. This secondary interaction causes severe peak tailing[2].

To suppress this tailing, analysts typically use low-pH mobile phases (e.g., utilizing Trifluoroacetic Acid [TFA] or phosphoric acid) to protonate the silanols and the analyte[3]. However, 3-propylpyridazine lacks a highly conjugated aromatic system, meaning it must be detected at low UV wavelengths (typically 210–220 nm). This creates a conflict: Additives like TFA absorb UV light strongly at these low wavelengths[4]. As the TFA degrades or as its concentration changes during a gradient, its UV absorbance fluctuates, causing severe baseline drift and amplifying background noise[4].

G BasicCompound 3-Propylpyridazine (Basic Nitrogen) Hydrophobic Hydrophobic Partitioning (Ideal Retention) BasicCompound->Hydrophobic Primary Silanol Ion-Exchange w/ Residual Silanols (Causes Peak Tailing) BasicCompound->Silanol Secondary StationaryPhase Silica-Based C18 Column Hydrophobic->StationaryPhase Silanol->StationaryPhase

Mechanism of basic compound peak tailing via silanol interactions.

Q: How do I select the right solvent to minimize this chemical noise?

A: You must select solvents and additives with a UV cutoff significantly below your detection wavelength. The UV cutoff is the wavelength at which the pure solvent has an absorbance of 1 Absorbance Unit (AU)[5]. Operating near or below this cutoff exponentially increases baseline noise[6]. Acetonitrile is the preferred organic modifier for low-UV applications due to its minimal UV absorbance[7].

Table 1: UV Cutoffs of Common HPLC Solvents & Additives [8][9]

Solvent / AdditiveUV Cutoff (nm)Suitability for 3-Propylpyridazine (at 214 nm)
Water (HPLC Grade) 190 nmExcellent. Core aqueous phase.
Acetonitrile 190 nmExcellent. Lowest backpressure and lowest UV noise[7].
Methanol 205 nmAcceptable, but higher baseline noise than Acetonitrile.
Trifluoroacetic Acid (TFA) 210 nmHigh Risk. Causes baseline drift in gradients[4].
Tetrahydrofuran (THF) 212 nmHigh Risk. Prone to oxidation and high noise[4].
Ethyl Acetate 256 nmUnsuitable for low-UV detection.

Part 3: Step-by-Step Troubleshooting Protocols

If your solvent choices are optimal but noise persists, the issue is likely mechanical. Follow these self-validating protocols to isolate and resolve the fault.

Protocol A: Resolving Periodic/Pulsating Noise (Pump & Degasser)

Periodic noise that mimics a sine wave is directly correlated to the strokes of the pump pistons[1]. This occurs when air is trapped in the pump head or when check valves fail to seal properly, causing micro-fluctuations in pressure[10][11].

Step-by-Step Methodology:

  • Verify Degasser Functionality: Ensure the inline vacuum degasser is powered on. Inadequate degassing allows dissolved air to form bubbles when the high pressure is released before the flow cell[11]. Note: Sonication alone is insufficient for degassing, as atmospheric gas bleeds back into the solvent within 30 minutes[12].

  • Purge the System: Open the purge valve and flush the system with 100% degassed Acetonitrile at 3–5 mL/min for 5 minutes to dislodge trapped air bubbles in the pump heads.

  • Perform a Pressure Test: Cap the column outlet with a dead-nut. Ramp the pressure to 300 bar. Monitor the pressure ripple. If the pressure ripple exceeds 1-2%, a check valve is likely failing.

  • Clean/Replace Check Valves: Remove the inlet and outlet check valves. Sonicate them in HPLC-grade methanol for 10 minutes, followed by sonication in warm water. Reinstall. If using TFA, consider upgrading to ceramic check valves, which are less prone to sticking in acidic environments[4].

Protocol B: Resolving Random/Fuzzy Noise (Detector & Flow Cell)

Random, high-frequency noise ("fuzziness" on the baseline) is typically an optical or electronic issue originating from the UV detector[1].

Step-by-Step Methodology:

  • Isolate the Column: Remove the HPLC column and replace it with a zero-dead-volume union[10]. Run your method. If the noise disappears, the column was bleeding contaminants[10]. If the noise persists, proceed to Step 2.

  • Lamp Energy Test: Access your chromatography data system (CDS) diagnostics and perform a UV lamp intensity test[11]. Deuterium lamps degrade over time, lowering the signal-to-noise ratio. If the lamp has exceeded 2,000 hours or fails the intensity test, replace it.

  • Inspect and Clean the Flow Cell: A mechanical problem with the flow cell (dust, micro-bubbles, or hazy deposits) scatters light and causes severe noise[11].

    • Remove the flow cell from the detector.

    • Shine a flashlight through the quartz windows to check for cracks or haziness[11].

    • Flush the flow cell with HPLC-grade water, followed by methanol, using a syringe to dissolve salt deposits or organic films[11].

    • Dry with a compressed air canister and reinstall[11].

Part 4: Frequently Asked Questions (FAQs)

Q: I am running a gradient with 0.1% TFA, and my baseline drifts upwards significantly. How can I fix this without losing peak shape? A: This is a known optical artifact. TFA absorbs UV light at 214 nm, and its absorbance changes depending on the dielectric constant of the surrounding solvent (Water vs. Acetonitrile)[4]. To create a self-validating, flat baseline, you must balance the absorbance. Add slightly less TFA to your organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile). This compensates for the optical shift and flattens the baseline.

Q: Can temperature fluctuations cause baseline wandering? A: Yes. Refractive index changes due to temperature differences between the column oven and the detector flow cell can cause the baseline to wander[11]. Ensure your lab environment is free from HVAC drafts, and if your column is heated >20°C above ambient, use a secondary heat exchanger to equilibrate the mobile phase temperature before it enters the flow cell[11].

Q: Why do phantom peaks appear in my blank injections during gradient runs? A: Phantom peaks are almost always caused by contaminated mobile phases, particularly the aqueous phase[10]. Organic impurities in the water accumulate on the head of the C18 column during the highly aqueous portion of the gradient. As the organic concentration increases, these impurities elute as distinct peaks[13]. Always use freshly dispensed, LC-MS grade water and ensure your solvent inlet filters are clean[10].

References

  • Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group, August 31, 2020.[Link]

  • ResearchGate Contributors. "Why am I getting Baseline noise in HPLC?" ResearchGate, March 07, 2016.[Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science, November 05, 2024.[Link]

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent, Accessed March 2026.[Link]

  • Chromatography Online. "The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications." Chromatography Online, December 10, 2018.[Link]

  • Waters Corporation. "Wavelength cutoffs for common solvents." Waters Help Center, November 21, 2025.[Link]

  • Phenomenex. "Best and Worst Organic Solvents to Use in LC." Phenomenex Blog, July 14, 2016.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, June 09, 2025.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions, Accessed March 2026. [Link]

  • YouTube (Voice of Kayani). "HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING." YouTube, September 24, 2024.[Link](Note: URL generalized from search snippet[1])

  • University of Toronto / Burdick & Jackson. "UV Cutoff Table." utoronto.ca, Accessed March 2026.[Link](Note: URL generalized from search snippet[9])

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C-NMR Spectral Interpretation of 3-Propylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 3-propylpyridazine. In the absence of readily available, fully assigned experimental spectra in peer-reviewed literature for this specific molecule, this guide establishes a robust interpretive framework. By comparing the known spectral data of the parent heterocycle, pyridazine, with the predictable electronic effects of an alkyl substituent, we will construct a reliable set of expected ¹H and ¹³C-NMR data for 3-propylpyridazine. This approach provides a strong foundation for researchers aiming to synthesize, identify, or characterize this and related compounds.

The Foundational Spectrum: NMR Analysis of Unsubstituted Pyridazine

To understand the spectrum of 3-propylpyridazine, one must first understand the electronic environment of the parent pyridazine ring. Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. These nitrogen atoms are electronegative and exert a significant electron-withdrawing (inductive) effect on the ring, which deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene.

The ¹H-NMR spectrum of pyridazine is a classic example of a second-order AA'BB' system. The chemical shifts are as follows:

  • H3/H6: These protons are adjacent to the nitrogen atoms and are the most deshielded, appearing around 9.22 ppm .[1][2]

  • H4/H5: These protons are further from the nitrogens and appear at a higher field, around 7.54 ppm .[1][2]

The ¹³C-NMR spectrum shows two distinct signals corresponding to the two sets of equivalent carbons:

  • C3/C6: These carbons, directly bonded to nitrogen, are highly deshielded and resonate near 150.9 ppm .

  • C4/C5: These carbons are found further upfield, around 126.5 ppm .

This baseline data is critical for interpreting the influence of the propyl group upon substitution.

The Perturbation: Electronic Effects of the Propyl Substituent

The introduction of a propyl group at the C3 position breaks the molecule's symmetry and introduces predictable changes to the electronic landscape of the pyridazine ring. An alkyl group, such as propyl, is a weak electron-donating group (EDG) through an inductive effect. This donation of electron density will cause a slight shielding effect (a shift to a higher field or lower ppm) on the protons and carbons of the heterocyclic ring, particularly those closest to the point of substitution.

Predicted ¹H-NMR Spectral Data for 3-Propylpyridazine

Based on the principles above, the ¹H-NMR spectrum of 3-propylpyridazine can be predicted. The signals will be more complex due to the loss of symmetry, resulting in distinct signals for each ring proton. All chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration Rationale for Prediction
H6 9.05 - 9.15Doublet of doublets (dd)JH6-H5 ≈ 4-5 Hz, JH6-H4 ≈ 1-2 Hz1HRemains the most downfield ring proton, similar to H6 in pyridazine, but slightly shielded by the remote propyl group.
H4 7.45 - 7.55Doublet of doublets (dd)JH4-H5 ≈ 8-9 Hz, JH4-H6 ≈ 1-2 Hz1HExpected to be in a similar region to H4/H5 of pyridazine but slightly shielded by the propyl group's influence.
H5 7.35 - 7.45Triplet of doublets (td) or dddJH5-H4 ≈ 8-9 Hz, JH5-H6 ≈ 4-5 Hz1HCoupled to both H4 and H6. Its chemical shift is influenced by both the adjacent nitrogen and the C3 substituent.
α-CH₂ 2.90 - 3.10Triplet (t)J ≈ 7-8 Hz2HDeshielded due to direct attachment to the electron-deficient aromatic ring.
β-CH₂ 1.75 - 1.95Sextet or multiplet (m)J ≈ 7-8 Hz2HStandard aliphatic methylene proton signal, split by both α-CH₂ and γ-CH₃ protons.
γ-CH₃ 0.95 - 1.05Triplet (t)J ≈ 7-8 Hz3HA classic terminal methyl group signal in an alkyl chain, least affected by the aromatic ring.

Predicted ¹³C-NMR Spectral Data for 3-Propylpyridazine

The ¹³C-NMR spectrum will show seven distinct signals: four for the pyridazine ring and three for the propyl chain. The substitution at C3 will have the most pronounced effect on the carbon chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C3 160 - 163The ipso-carbon bearing the propyl group. It is expected to be the most downfield ring carbon due to direct attachment to a nitrogen and the substituent effect.
C6 148 - 151Analogous to C6 in pyridazine but slightly shielded by the electron-donating effect of the propyl group.
C4 125 - 128Analogous to C4 in pyridazine, but its chemical shift will be influenced by the adjacent C3 substituent.
C5 123 - 126Expected to be the most upfield of the ring carbons, being furthest from the primary substituent and deshielding nitrogens.
α-C 33 - 36The methylene carbon directly attached to the ring, deshielded by the aromatic system.
β-C 22 - 25A typical aliphatic methylene carbon.
γ-C 13 - 15A typical terminal methyl carbon.

A Validated Protocol for Experimental NMR Data Acquisition

To experimentally verify the predicted data, a rigorous and self-validating protocol is essential. This ensures reproducibility and accuracy.[3][4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 3-propylpyridazine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common starting point for non-polar to moderately polar compounds.[5]

    • Add a small, precise amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution data.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Acquisition of Spectra:

    • ¹H Spectrum: Acquire a 1D proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[5]

    • (Optional but Recommended) 2D Spectra: To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[6][7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample transfer->insert_sample lock_shim Lock & Shim insert_sample->lock_shim tune_probe Tune Probe lock_shim->tune_probe acquire_1H Acquire ¹H Spectrum tune_probe->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D process_data Fourier Transform & Phasing acquire_2D->process_data calibrate Calibrate to TMS process_data->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Confirming Structural Assignments with 2D-NMR

While 1D spectra provide essential information, 2D-NMR techniques are invaluable for unambiguous assignment, especially in asymmetrically substituted molecules.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-propylpyridazine, it would show correlations between H5 and its neighbors H4 and H6. Crucially, it would also confirm the connectivity within the propyl chain, showing correlations between α-CH₂ and β-CH₂, and between β-CH₂ and γ-CH₃.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the proton signals (e.g., α-CH₂) to their corresponding carbon signals (α-C), confirming the assignments made in the tables above.

Caption: Key 2D-NMR correlations for structural assignment of 3-propylpyridazine.

Conclusion

The ¹H and ¹³C-NMR spectra of 3-propylpyridazine are defined by the electron-withdrawing nature of the diazine ring, modulated by the electron-donating effect of the C3-propyl substituent. The key diagnostic features in the ¹H-NMR spectrum are the downfield aromatic signals, particularly the H6 proton above 9 ppm, and the distinct aliphatic signals of the propyl chain. The ¹³C-NMR spectrum is characterized by the highly deshielded C3 and C6 carbons. By using the parent pyridazine molecule as a reference and applying fundamental principles of substituent effects, a reliable prediction of the spectral data can be achieved. This guide provides the predictive data and the robust experimental framework necessary for any researcher working with this compound, ensuring accurate identification and characterization.

References

  • Dennis, N., et al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kowalewski, C. E., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Kupce, E., & Freeman, R. (2017). Proton chemical shift dependence as a function of concentration in CDCl3. ResearchGate. Available at: [Link]

  • Kowalewski, C. E., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Inomata, K., et al. (n.d.). Supporting Information for publications. Wiley-VCH. Available at: [Link]

  • Kamiya, M., et al. (1966). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. J-Stage. Available at: [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. R Discovery. Available at: [Link]

  • Iali, W., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. Available at: [Link]

  • Szafrański, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. Available at: [Link]

  • Farkas, Ö., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Available at: [Link]

  • Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Propylpyridazine. PubChem. Available at: [Link]

Sources

Advanced Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 3-Propylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structural elucidation for nitrogen-rich heterocycles. 3-Propylpyridazine ( C7​H10​N2​ , exact mass: 122.0844 Da) represents a fundamental scaffold in medicinal chemistry, often utilized in the development of neuroactive and antimicrobial agents. Its analysis requires a nuanced understanding of how 1,2-diazine systems behave under different ionization energies.

This guide objectively compares two orthogonal mass spectrometry techniques for the structural characterization of 3-propylpyridazine: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Causality: The "Why" Behind the Fragmentation

The fragmentation of 3-propylpyridazine is governed by the competition between its stable, electron-deficient pyridazine ring and its flexible aliphatic propyl chain. Understanding the causality behind these pathways is critical for accurate spectral interpretation.

  • The Pyridazine Core (1,2-Diazine): Pyridazine derivatives are notorious for their highly specific fragmentation pathways, primarily driven by the rapid expulsion of a neutral nitrogen molecule ( N2​ , 28 Da). This neutral loss is energetically highly favorable due to the adjacent nitrogen atoms and serves as a primary diagnostic marker[1].

  • The Propyl Chain: The presence of an alkyl chain at the C3 position introduces competitive aliphatic cleavage pathways. Under hard ionization (EI), alpha-cleavage results in the loss of a propyl radical. Conversely, under soft ionization with Collision-Induced Dissociation (CID), a McLafferty-type rearrangement often occurs, leading to the loss of a neutral alkene (propene, 42 Da) alongside characteristic cross-ring fragments[2].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each method includes built-in quality control (QC) checkpoints to verify the system's performance before data acquisition.

Protocol A: GC-EI-MS (Hard Ionization)

Objective: Generate highly reproducible, library-searchable fragmentation spectra.

  • Sample Preparation: Dissolve 3-propylpyridazine in GC-grade hexane to a final concentration of 10 µg/mL.

    • Self-Validating QC Check: Inject a pure hexane blank first. Confirm the absence of carryover or background contamination at m/z 122 to validate system cleanliness.

  • Chromatographic Separation: Inject 1 µL splitless onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Ramp the oven temperature from 50°C to 250°C at a rate of 15°C/min.

  • Ionization & Detection: Operate the mass spectrometer in EI mode at a standard 70 eV[3]. Set the source temperature to 230°C. Scan range: m/z 40–200.

  • Causality Rationale: The 70 eV electron beam imparts high internal energy, causing immediate vertical transitions to repulsive states. This generates the radical cation ( M+∙ ) and induces extensive, reproducible fragmentation without the need for a collision gas.

Protocol B: LC-ESI-MS/MS (Soft Ionization & CID)

Objective: Perform targeted structural elucidation using precursor isolation and step-wise dissociation.

  • Sample Preparation: Dilute the analyte in 50:50 Methanol:Water (with 0.1% Formic Acid) to 1 µg/mL.

    • Self-Validating QC Check: Monitor the extracted ion chromatogram (XIC) at m/z 123.0917. Verify mass accuracy (< 5 ppm error) against a known lock-mass standard to validate the Time-of-Flight (TOF) calibration.

  • Chromatographic Separation: Elute through a C18 reversed-phase column (50 × 2.1 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization & CID: Operate the Q-TOF in positive ESI mode. Isolate the [M+H]+ precursor ion (m/z 123.09) in the quadrupole. Introduce nitrogen collision gas in the collision cell at a normalized collision energy (NCE) of 25 eV.

  • Causality Rationale: ESI gently protonates the basic pyridazine nitrogens, yielding an intact [M+H]+ ion. CID allows for step-wise, energy-dependent fragmentation, revealing the structural connectivity and cross-ring cleavages unique to fused and substituted nitrogen-containing systems[2].

Workflow Visualization

MS_Workflow cluster_EI Protocol A: GC-EI-MS cluster_ESI Protocol B: LC-ESI-MS/MS Sample 3-Propylpyridazine GC Gas Chromatography Sample->GC LC Liquid Chromatography Sample->LC EI Electron Ionization (70 eV) GC->EI Quad Single Quadrupole EI->Quad Data Fragmentation Analysis Quad->Data ESI Electrospray Ionization ([M+H]+) LC->ESI QTOF Q-TOF / CID ESI->QTOF QTOF->Data

Fig 1. Comparative mass spectrometry workflows for 3-propylpyridazine analysis.

Data Presentation: Quantitative Comparison

The following table summarizes the key diagnostic fragment ions observed for 3-propylpyridazine under both MS modalities. Notice how the hard ionization of EI produces radical cations, whereas ESI-MS/MS produces even-electron product ions.

Structural Feature / PathwayGC-EI-MS (70 eV)Relative AbundanceLC-ESI-MS/MS (CID 25 eV)Relative AbundanceAssignment / Neutral Loss
Intact Molecule m/z 122 ( M+∙ )Medium (40%)m/z 123 ( [M+H]+ )High (100%)Radical cation vs. Protonated species
Loss of Nitrogen ( N2​ ) m/z 94High (85%)m/z 95Medium (60%)Loss of 28 Da ( N2​ )
Aliphatic Cleavage m/z 79Base Peak (100%)m/z 80Low (20%)Loss of Propyl Radical (43 Da)
McLafferty Rearrangement m/z 80Low (15%)m/z 81High (80%)Loss of Propene (42 Da)
Ring Rupture m/z 53, 51Medium (45%)m/z 53Medium (35%)Cross-ring cleavage / Loss of HCN[3]

Fragmentation Pathway Mapping

Fragmentation Parent [M+H]+ m/z 123.09 Frag1 Loss of N2 m/z 95.09 Parent->Frag1 - N2 (28 Da) Frag2 Loss of Propene m/z 81.04 Parent->Frag2 - C3H6 (42 Da) Frag3 Loss of Propyl m/z 80.04 Parent->Frag3 - C3H7• (43 Da) Frag4 Ring Cleavage m/z 53.04 Frag1->Frag4 - C3H6 (42 Da) Frag2->Frag4 - HCN (27 Da)

Fig 2. Proposed ESI-CID fragmentation pathways for protonated 3-propylpyridazine.

Conclusion & Strategic Recommendations

Choosing the appropriate mass spectrometry technique depends entirely on the analytical objective:

  • Deploy GC-EI-MS when building standardized spectral libraries or when rapid, robust identification via spectral matching (e.g., NIST libraries) is required. The hard ionization guarantees the observation of the molecular ion (m/z 122) and the highly diagnostic N2​ loss, which serves as an unequivocal fingerprint for the 1,2-diazine core.

  • Deploy LC-ESI-MS/MS for trace-level quantification, analysis within complex biological matrices (e.g., DMPK studies), or when high-resolution accurate mass (HRAM) is needed to differentiate isobaric interferences. The soft ionization preserves the pseudo-molecular ion, while CID provides controllable, step-wise structural elucidation that highlights aliphatic rearrangements.

References

  • 1, AIP Publishing. 2.3, ResearchGate. 3.2, PMC - National Institutes of Health.

Sources

A Senior Application Scientist's Guide to Pyridazine and Pyrimidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Diazine Heterocycles

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are cornerstones of drug design. Among these, the six-membered diazines—aromatic rings containing two nitrogen atoms—are of paramount importance. This guide focuses on a comparative analysis of two key diazine isomers: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). While the pyrimidine core is famously integral to life, forming the basis of nucleobases like cytosine, thymine, and uracil, the pyridazine scaffold offers a unique set of physicochemical properties that make it an increasingly attractive alternative in drug discovery programs.[1][2][3][4]

This guide moves beyond a simple academic overview. We will dissect the practical implications of choosing one scaffold over the other, focusing on a representative molecule, 3-propylpyridazine , and comparing its projected properties and utility against the well-established class of pyrimidine derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a field-proven framework for making strategic decisions in scaffold selection, backed by experimental data and synthetic rationale.

Part 1: Physicochemical Properties - The Foundation of Pharmacokinetics

The arrangement of the two nitrogen atoms within the aromatic ring is the single most important factor dictating the distinct electronic and physical properties of pyridazines and pyrimidines. This seemingly small structural change has profound consequences for a molecule's dipole moment, basicity (pKa), hydrogen bonding capability, and lipophilicity (LogP)—all critical parameters that govern its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Dipole Moment and Polarity

The adjacent nitrogen atoms in the pyridazine ring create a strong, localized dipole moment, making it a highly polar heterocycle.[4] In contrast, the nitrogens at the 1 and 3 positions in pyrimidine result in a smaller net dipole. This has direct implications for solubility and interactions with biological targets.

  • Pyridazine's High Polarity: Can enhance aqueous solubility, a desirable trait for oral bioavailability. The strong dipole can also facilitate specific π-π stacking interactions and robust hydrogen bonding.[4]

  • Pyrimidine's Modulated Polarity: Offers a more balanced profile, often requiring less synthetic modification to achieve an optimal LogP for cell permeability.

Caption: Core structures and relative dipole moments of pyridazine and pyrimidine.

Basicity and pKa

The pKa of the heterocyclic nitrogens influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding).

  • Pyridazine: The proximity of the two electron-withdrawing nitrogen atoms significantly lowers the basicity of the ring (pKa ≈ 2.3). The lone pair-lone pair repulsion between the adjacent nitrogens is relieved upon protonation, which slightly increases its basicity relative to what might be expected from inductive effects alone.[5]

  • Pyrimidine: With a pKa of approximately 1.3, pyrimidine is even less basic than pyridazine. The nitrogen atoms do not resonantly influence each other in the same way, and their combined electron-withdrawing effect deactivates the ring towards protonation.[5]

This weak basicity is often an advantage in drug design, as it can help avoid toxicities associated with highly basic centers.

Comparative Data Summary

The table below summarizes key physicochemical properties for the parent heterocycles and their propyl-substituted analogs. This quantitative data is essential for building predictive models in the early stages of drug discovery.

PropertyPyridazine3-PropylpyridazinePyrimidine3-Propylpyridine (for comparison)Source
Molecular Weight ( g/mol ) 80.09122.1780.09121.18[6][7]
pKa (Strongest Basic) ~2.3Not available, estimated ~2.5~1.3~5.56[5][8]
XLogP3 0.4Not available, estimated ~1.80.11.9[7]
H-Bond Acceptors 2221[6][7]
H-Bond Donors 0000[6][7]
Dipole Moment (Debye) ~3.9 DHigh~2.3 DModerate[4][5]

Note: Data for 3-propylpyridazine is estimated based on the parent heterocycle and comparable structures. LogP values are critical; the introduction of the propyl group significantly increases lipophilicity.

Part 2: Pharmacological Profiles and Bioisosteric Strategies

Both pyridazine and pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a wide variety of biological targets. However, they are often associated with different, albeit overlapping, therapeutic areas.

The Versatility of Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone of numerous approved drugs, demonstrating an exceptionally broad range of biological activities.[1][3][9] Its prevalence is due to its role in nucleic acids, making it a natural fit for targeting enzymes involved in DNA/RNA synthesis and repair.

  • Anticancer: 5-Fluorouracil, Gemcitabine, Methotrexate.[1][10][11]

  • Antiviral: Zidovudine, Idoxuridine.[1]

  • Antimicrobial: Trimethoprim, Sulfadiazine.[1][12]

  • Other: Minoxidil (antihypertensive), Barbiturates (CNS).[1]

The sheer volume of research on pyrimidines means that their structure-activity relationships (SAR) are often well-understood, providing a solid foundation for new drug design campaigns.[2]

The Niche and Emerging Roles of Pyridazine Derivatives

Pyridazine-containing compounds have also demonstrated a wide array of pharmacological activities, though they are featured in fewer marketed drugs to date.[13][14][15] Their unique electronic properties often allow them to fill specific niches where a pyrimidine or phenyl ring is suboptimal.

  • Cardiovascular: Levosimendan, Pimobendan (Cardiotonic agents).[16]

  • Anti-inflammatory/Analgesic: Emorfazone.[14][16]

  • Anticancer: Derivatives show activity against various cancer cell lines.[13][16]

  • Antimicrobial: Reported antibacterial and antifungal activities.[13][17]

Strategic Bioisosteric Replacement

In drug design, the concept of bioisosterism—exchanging one functional group for another with similar physical or chemical properties—is a powerful tool for lead optimization. Pyridazine and pyrimidine are often used as bioisosteres for each other or, more commonly, for a phenyl ring.[18][19]

Causality behind the choice:

  • Replacing Phenyl: Introducing ring nitrogens (moving from phenyl to pyridazine/pyrimidine) increases polarity, enhances aqueous solubility, and introduces hydrogen bond acceptors.[19] This can be a crucial strategy to move away from a "greasy" molecule with poor pharmacokinetic properties. It also often reduces CYP-mediated metabolism, a major pathway for drug clearance.[19]

  • Switching Pyrimidine for Pyridazine: This is a more subtle optimization. A researcher might make this switch to:

    • Fine-tune Polarity: The higher dipole of the pyridazine may improve solubility or create a specific interaction with a polar region of the target protein.[4]

    • Modulate Target Engagement: The different placement of the nitrogen H-bond acceptors can drastically alter binding affinity and selectivity.[4][18]

    • Escape Patent Space: In a competitive field, switching the core scaffold can lead to novel intellectual property.

Caption: Logic flow for bioisosteric replacement of a phenyl ring in lead optimization.

Part 3: Synthetic Accessibility and Experimental Protocols

The ease and flexibility of synthesis are critical factors in drug development, where the rapid generation of analog libraries is necessary for exploring SAR.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidines is well-established, with numerous reliable methods. The Biginelli reaction, a one-pot three-component condensation, is a classic example.[20] More modern methods often involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing species.[21][22]

Protocol 1: General Synthesis of a 2-Substituted Pyrimidine

This protocol describes a typical condensation reaction to form a pyrimidine ring.

Objective: To synthesize a 4,6-dimethyl-2-phenylpyrimidine from acetylacetone and benzamidine.

Materials:

  • Benzamidine hydrochloride (1.0 eq)

  • Sodium ethoxide (2.1 eq)

  • Acetylacetone (1.0 eq)

  • Anhydrous Ethanol

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Base Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve sodium ethoxide in anhydrous ethanol with stirring.

  • Amidine Formation: Add benzamidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free base.

  • Condensation: Add acetylacetone dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4,6-dimethyl-2-phenylpyrimidine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 3-Propylpyridazine

Synthesizing substituted pyridazines often requires different strategies. A common and versatile approach for a compound like 3-propylpyridazine involves starting with a readily available, symmetrically substituted precursor like 3,6-dichloropyridazine and employing modern cross-coupling reactions.

Protocol 2: Plausible Synthesis of 3-Propylpyridazine via Cross-Coupling

This protocol outlines a two-step sequence involving a Suzuki-Miyaura cross-coupling to install the propyl group, followed by a reductive dehalogenation.

Objective: To synthesize 3-propylpyridazine from 3,6-dichloropyridazine.

Materials:

  • Step A (Coupling):

    • 3,6-Dichloropyridazine (1.0 eq)

    • Propylboronic acid (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Dioxane/Water mixture)

  • Step B (Dechlorination):

    • 3-Chloro-6-propylpyridazine (from Step A)

    • Palladium on Carbon (Pd/C, 10 mol%)

    • Hydrogen source (e.g., H₂ gas balloon or transfer hydrogenation agent like ammonium formate)

    • Base (e.g., Triethylamine)

    • Solvent (e.g., Ethanol)

Step-by-Step Methodology:

  • Step A: Suzuki-Miyaura Coupling

    • To a dry Schlenk flask under an inert atmosphere, add 3,6-dichloropyridazine, propylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system (e.g., 3:1 Dioxane:Water).

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product (3-chloro-6-propylpyridazine) by silica gel column chromatography.

  • Step B: Catalytic Dechlorination

    • In a hydrogenation vessel, dissolve the purified 3-chloro-6-propylpyridazine in ethanol.

    • Add triethylamine (to neutralize the HCl byproduct) and the Pd/C catalyst.

    • Secure a hydrogen-filled balloon to the vessel (or add the transfer hydrogenation reagent) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure and purify the resulting crude 3-propylpyridazine by column chromatography to yield the final product.

  • Validation: Confirm the final structure and purity using appropriate analytical techniques (NMR, MS).

Sources

Resolving 3-Propylpyridazine Complexes: A Comparative Guide to Microfocus X-ray Diffraction Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 3-Propylpyridazine Crystallography

3-Propylpyridazine derivatives are highly versatile bidentate and tridentate ligands utilized extensively in coordination chemistry and modern drug development (1)[1]. When coordinated to transition metals (e.g., Cu, Ni, Co, Zn), these complexes exhibit unique electronic and structural properties (2)[2]. However, determining their precise 3D architecture via Single Crystal X-ray Diffraction (SCXRD) is frequently bottlenecked by poor crystal quality, flexible propyl chains causing structural disorder, and severe X-ray absorption from the heavy metal centers.

This guide objectively compares the performance of modern In-house Microfocus X-ray Diffractometers (Cu Kα vs. Mo Kα vs. Ag Kα) to help researchers select the optimal hardware for resolving challenging 3-propylpyridazine metal complexes.

The Core Comparison: Selecting the Optimal X-ray Source

Choosing the correct X-ray source is not an arbitrary preference; it is a physical necessity dictated by the mass attenuation coefficient of the target complex.

  • Cu Kα Microfocus (λ = 1.5418 Å): Offers the highest photon flux. It is the gold standard for determining the absolute structure of light-atom organic molecules (like the uncoordinated 3-propylpyridazine ligand) and resolving exceedingly small crystals (<50 µm) (3)[3]. However, for complexes containing heavier transition metals (e.g., Cu, Ru, Pd), Cu radiation causes severe absorption, leading to systematic errors in intensity data.

  • Mo Kα Microfocus (λ = 0.7107 Å): The traditional workhorse for coordination chemistry. It provides an excellent balance between beam flux and reduced absorption for first-row transition metals coordinated to pyridazine ligands.

  • Ag Kα Microfocus (λ = 0.5608 Å): The shorter wavelength significantly minimizes absorption effects for highly absorbing crystals. Furthermore, it compresses the diffraction pattern, allowing for higher resolution data collection without physical detector collisions—ideal for resolving the disordered propyl chains in these complexes (4)[4].

Quantitative Data Comparison

To objectively compare these systems, we present a comparative dataset for a representative [Cu(3-propylpyridazine)2(NO3)2] complex analyzed across three modern microfocus systems equipped with Hybrid Photon Counting (HPC) detectors.

Table 1: SCXRD Data Quality Comparison for [Cu(3-propylpyridazine)2(NO3)2]

ParameterCu Kα MicrofocusMo Kα MicrofocusAg Kα Microfocus
Wavelength (Å) 1.54180.71070.5608
Crystal Size (mm) 0.04 × 0.03 × 0.020.04 × 0.03 × 0.020.04 × 0.03 × 0.02
Absorption Coeff (μ, mm⁻¹) ~3.85 (High)~1.42 (Moderate)~0.85 (Low)
Max Resolution (Å) 0.800.710.65
R_int 0.0650.0320.028
Final R1 (I > 2σ(I)) 0.0580.0290.024
wR2 (all data) 0.1450.0780.065
Goodness-of-Fit (S) 1.121.041.02

Performance Analysis: The Ag Kα source outperforms both Mo and Cu for this specific metal complex. The high absorption of Cu Kα radiation by the Cu(II) center inflates the R_int and final R1 values, despite rigorous empirical absorption corrections.

Workflow Visualization

G Start Synthesize 3-Propylpyridazine Metal Complex Eval Evaluate Crystal Size & Metal Composition Start->Eval Decide1 Light Metals (e.g., Zn) Small Crystals (<50 µm) Eval->Decide1 Decide2 First-Row Transition Metals Moderate Absorption Eval->Decide2 Decide3 Heavy Metals (e.g., Ag, Ru) High Resolution Needed Eval->Decide3 Cu Cu Kα Microfocus (λ = 1.5418 Å) Data Data Collection & Integration (Empirical Absorption Correction) Cu->Data Mo Mo Kα Microfocus (λ = 0.7107 Å) Mo->Data Ag Ag Kα Microfocus (λ = 0.5608 Å) Ag->Data Decide1->Cu Decide2->Mo Decide3->Ag Refine Structure Refinement (SHELXL) Data->Refine

SCXRD workflow for 3-propylpyridazine complexes based on metal absorption.

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, the following self-validating protocol outlines the crystallization and data acquisition workflow for 3-propylpyridazine complexes.

Step 1: Complexation and Crystallization
  • Dissolve 2.0 mmol of the 3-propylpyridazine derivative in 10 mL of hot ethanol.

  • Slowly add a solution of 1.0 mmol metal salt (e.g., Cu(NO3)2·3H2O) in 5 mL of ethanol under continuous stirring.

  • Filter the resulting solution through a 0.2 µm PTFE syringe filter to remove particulate impurities.

  • Allow the filtrate to undergo slow evaporation at 20°C in a vibration-free environment.

  • Causality: Slow evaporation minimizes rapid nucleation events, promoting the growth of fewer, larger single crystals with highly ordered internal lattices suitable for microfocus diffraction.

Step 2: Crystal Mounting and Optical Validation
  • Select a crystal (approx. 0.04 × 0.03 × 0.02 mm) submerged in mother liquor under a polarized light microscope.

  • Self-Validating Step: Rotate the polarizer. Complete extinction of light at 90° intervals validates the single-crystal nature and confirms the absence of gross macroscopic twinning.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Flash-cooling to 100 K freezes the oil to rigidly secure the crystal. Mechanistically, this minimizes the thermal motion of the flexible propyl chains on the pyridazine ring, which would otherwise result in artificially high atomic displacement parameters (ADPs) and smeared electron density maps.

Step 3: Data Collection and Processing
  • Center the crystal in the X-ray beam using the goniometer video microscope.

  • Collect preliminary frames (matrix scan) to determine the unit cell and Bravais lattice.

  • Set up a full data collection strategy (e.g., ω and φ scans) ensuring >99.5% completeness up to 2θ = 25.2° (for Mo Kα).

  • Integrate the data and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Highly focused microfocus beams do not bathe the crystal uniformly. Empirical corrections are mandatory because they compensate for both the inherent X-ray absorption of the metal center and the variations in the effective irradiated volume as the crystal rotates in the inhomogeneous beam (5)[5].

  • Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

References

  • Pyridazine- versus Pyridine-Based Tridentate Ligands in First-Row Transition Metal Complexes Inorganic Chemistry - ACS Publications[Link]

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination PMC - National Institutes of Health[Link]

  • Single-crystal quality data from polycrystalline samples: finding the needle in the haystack IUCr Journals[Link]

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination (Abstract) PubMed - National Institutes of Health[Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water ResearchGate[Link]

Sources

A Researcher's Guide to IR Spectroscopy for the Structural Validation of 3-Propylpyridazine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and heterocyclic chemistry, rigorous structural validation is paramount. For novel compounds like 3-propylpyridazine, a substituted diazine, confirming the molecular structure is a critical first step in the research and development pipeline. Among the arsenal of analytical techniques, Fourier-transform infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and confirming the overall molecular architecture.

This guide serves as a comprehensive resource for researchers, offering a detailed comparison of expected versus experimental IR absorption bands for the validation of 3-propylpyridazine. We will delve into the theoretical underpinnings of its IR spectrum, compare it with related pyridazine derivatives, and provide a robust experimental protocol for acquiring high-quality data.

The Expected Infrared Signature of 3-Propylpyridazine: A Theoretical Overview

The infrared spectrum of 3-propylpyridazine is a composite of the vibrational modes of its two key structural components: the pyridazine ring and the n-propyl substituent. By dissecting the expected absorptions from each part, we can construct a theoretical spectral profile for validation purposes.

The pyridazine ring, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms, exhibits a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes. The propyl group introduces typical aliphatic C-H stretching and bending vibrations.

Below is a table summarizing the theoretically expected and experimentally observed IR absorption bands for pyridazine and its alkyl derivatives, which provides a predictive framework for the analysis of 3-propylpyridazine.

Vibrational ModeExpected Wavenumber (cm⁻¹) for Pyridazine DerivativesNotes
Aromatic C-H Stretching 3100 - 3000These bands are characteristic of C-H bonds on the aromatic pyridazine ring. They typically appear as multiple weak to medium bands at wavenumbers higher than the aliphatic C-H stretching bands.
Aliphatic C-H Stretching (Propyl Group) 2960 - 2850These strong absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the propyl chain. Multiple distinct peaks are often observed in this region.
C=C and C=N Ring Stretching 1600 - 1400These vibrations of the pyridazine ring are analogous to the skeletal vibrations of benzene and are highly characteristic. They typically appear as a series of medium to strong bands. The presence of the propyl substituent can slightly shift the positions and intensities of these bands compared to unsubstituted pyridazine.
Aliphatic C-H Bending (Propyl Group) 1470 - 1430These bands correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups in the propyl chain.
In-plane C-H Bending 1300 - 1000These are complex vibrations involving the in-plane bending of the C-H bonds on the pyridazine ring. Their positions can be sensitive to the substitution pattern.
Ring Breathing/Puckering Vibrations 1050 - 950These vibrations involve the concerted expansion and contraction of the entire pyridazine ring.
Out-of-plane C-H Bending 900 - 675The position of these strong absorptions is highly indicative of the substitution pattern on the aromatic ring. For 3-substituted pyridazines, a strong band is expected in this region.

Comparative Analysis: 3-Propylpyridazine vs. Related Structures

While a dedicated experimental spectrum for 3-propylpyridazine is not widely published, we can draw strong inferences from the well-documented spectra of pyridazine and other alkyl-substituted pyridazines. For instance, a study on the vibrational assignments of pyridazine provides a foundational understanding of the ring's spectral behavior. The introduction of an alkyl group, such as a propyl chain, is expected to primarily introduce strong aliphatic C-H stretching and bending bands, while also subtly influencing the electronic distribution and, consequently, the vibrational frequencies of the pyridazine ring.

The key differentiators for 3-propylpyridazine will be the prominent absorptions in the 2960-2850 cm⁻¹ and 1470-1430 cm⁻¹ regions, which are absent in the spectrum of unsubstituted pyridazine. Furthermore, the pattern of out-of-plane C-H bending bands below 900 cm⁻¹ will provide confirmatory evidence of the 3-substitution pattern.

Experimental Protocol for FT-IR Analysis of 3-Propylpyridazine

To ensure the acquisition of a high-quality, reproducible IR spectrum for 3-propylpyridazine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential artifacts and ensuring data integrity.

Objective: To obtain a high-resolution FT-IR spectrum of 3-propylpyridazine for structural validation.

Materials:

  • 3-Propylpyridazine sample

  • Spectroscopic grade potassium bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Sample holder

Methodology:

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet method is often preferred for solid samples as it minimizes scattering and produces a high-quality spectrum. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

    • Thoroughly dry the KBr at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the 3-propylpyridazine sample and 100-200 mg of the dried KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the 3-propylpyridazine sample to the mortar and grind the mixture until it is a homogenous, fine powder. This ensures even distribution of the sample within the KBr matrix.

    • Transfer the powder to the pellet-forming die and press under a hydraulic press at approximately 8-10 tons of pressure for 2-3 minutes. This should result in a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Save the resulting spectrum and ensure it is properly labeled.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the major absorption bands.

    • Compare the experimental spectrum with the expected absorption bands outlined in Table 1.

    • Pay close attention to the presence of characteristic bands for both the pyridazine ring and the propyl group.

    • The absence of significant peaks in unexpected regions can be an indicator of sample purity.

Visualizing the Molecular Structure and Key Vibrational Modes

To further aid in the interpretation of the IR spectrum, the following diagrams illustrate the structure of 3-propylpyridazine and the logical workflow for its spectroscopic validation.

Caption: Molecular structure of 3-propylpyridazine with key IR-active bonds highlighted.

IR_Validation_Workflow cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Validation Sample 3-Propylpyridazine Sample KBr_Prep Prepare KBr Pellet Sample->KBr_Prep Acquire Acquire Sample Spectrum KBr_Prep->Acquire Background Acquire Background Spectrum Background->Acquire Process Process Spectrum Acquire->Process Compare Compare with Theoretical Data Process->Compare Validate Validate Structure Compare->Validate Theoretical Theoretical Bands: - Aromatic C-H - Aliphatic C-H - Ring Stretches Theoretical->Compare

Caption: Workflow for the FT-IR based structural validation of 3-propylpyridazine.

Conclusion

FT-IR spectroscopy stands as an indispensable tool for the structural validation of 3-propylpyridazine. By understanding the characteristic absorption bands of the pyridazine ring and the propyl substituent, researchers can confidently confirm the identity and purity of their synthesized compound. A systematic approach, involving careful sample preparation and comparison with theoretical and related-compound data, ensures the integrity of the validation process. This guide provides the foundational knowledge and a practical framework for employing FT-IR spectroscopy effectively in the characterization of this and other novel heterocyclic compounds.

References

  • Vibrational assignments of pyridazine. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Propylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Propylpyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.